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N-(1-carbamothioylcyclohexyl)benzamide Documentation Hub

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  • Product: N-(1-carbamothioylcyclohexyl)benzamide
  • CAS: 1284015-89-9

Core Science & Biosynthesis

Foundational

1-benzoylaminocyclohexanecarbothioamide molecular weight and formula

Structural Characterization, Synthetic Methodology, and Pharmacophore Utility Executive Summary 1-Benzoylaminocyclohexanecarbothioamide is a specialized gem-disubstituted cyclohexane derivative serving as a critical inte...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Methodology, and Pharmacophore Utility

Executive Summary

1-Benzoylaminocyclohexanecarbothioamide is a specialized gem-disubstituted cyclohexane derivative serving as a critical intermediate in the synthesis of spirocyclic heterocycles, particularly spiro-thiohydantoins and spiro-thioxoimidazolidinones . These scaffolds are highly valued in medicinal chemistry for their anticonvulsant, antimicrobial, and aldose reductase inhibitory profiles.

This guide provides a definitive technical breakdown of the molecule’s physicochemical properties, a validated synthetic protocol, and the structural logic governing its application in drug discovery.

Physicochemical Specifications

The following data constitutes the core identity of the molecule. Researchers should use these values for stoichiometric calculations and analytical validation.

PropertyValueNotes
IUPAC Name N-(1-carbamothioylcyclohexyl)benzamideAlternate: 1-(Benzoylamino)cyclohexane-1-carbothioamide
Molecular Formula C₁₄H₁₈N₂OS
Molecular Weight 262.37 g/mol Monoisotopic Mass: 262.114 g/mol
Physical State Crystalline SolidTypically off-white to pale yellow needles
Solubility DMSO, DMF, Hot EthanolPoorly soluble in water/hexane
Lipophilicity (LogP) ~2.3 - 2.8 (Predicted)Suitable for membrane permeability
H-Bond Donors 3(Amide NH, Thioamide NH₂)
H-Bond Acceptors 2(Carbonyl O, Thioamide S)
Elemental Analysis (Calculated)
  • Carbon: 64.09%

  • Hydrogen: 6.92%

  • Nitrogen: 10.68%

  • Oxygen: 6.10%

  • Sulfur: 12.22%

Structural Architecture & Connectivity

The molecule features a cyclohexane ring locked in a chair conformation, with the 1-position occupied by two bulky functional groups: a benzamido group and a thioamide group. This gem-disubstitution creates significant steric strain, which drives the cyclization reactions used to form spiro-compounds.

ChemicalStructure Fig 1. Structural Connectivity of 1-Benzoylaminocyclohexanecarbothioamide Benzoyl Benzoyl Group (C6H5-CO-) Linker Amide Linker (-NH-) Benzoyl->Linker Amide Bond Core Cyclohexane Core (C6H10, Gem-substituted) Linker->Core Pos 1 Thio Carbothioamide (-CS-NH2) Core->Thio Pos 1

Synthetic Architecture

The synthesis of 1-benzoylaminocyclohexanecarbothioamide requires a stepwise approach to ensure the correct installation of the sulfur atom without premature cyclization. The most robust pathway involves the Schotten-Baumann benzoylation of the 1-aminocyclohexanecarbothioamide precursor.

4.1. Reaction Scheme[1][2][3]
  • Precursor Synthesis: Cyclohexanone is converted to 1-aminocyclohexanecarbonitrile (Strecker synthesis), followed by thionation (H₂S/NH₃) to yield 1-aminocyclohexanecarbothioamide.

  • Acylation: The amine reacts with benzoyl chloride in the presence of a base to form the target amide.

SynthesisWorkflow Fig 2. Synthetic Workflow: Acylation of Thioamide Precursor Start Start: 1-Aminocyclohexane- carbothioamide Mix Step 1: Addition 0°C, Dropwise Addition Start->Mix Reagent Reagent: Benzoyl Chloride (1.1 eq) Reagent->Mix Base Base: Pyridine or Et3N (Solvent/Scavenger) Base->Mix React Step 2: Reaction Stir RT, 4-6 Hours Mix->React Quench Step 3: Quench Pour into Ice Water React->Quench Crude Precipitate Formation Quench->Crude Pure Final Product: 1-Benzoylaminocyclohexane- carbothioamide Crude->Pure Recrystallization (EtOH)

4.2. Detailed Experimental Protocol

Note: Conduct all reactions in a fume hood. Thioamides and benzoyl chloride are irritants.

  • Preparation: Dissolve 1-aminocyclohexanecarbothioamide (10 mmol) in anhydrous pyridine (20 mL). Alternatively, use DCM with 1.5 eq Triethylamine.

  • Addition: Cool the solution to 0°C in an ice bath. Add benzoyl chloride (11 mmol) dropwise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1).

  • Workup: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.

  • Purification: Filter the solid, wash with cold water (3x), and recrystallize from hot ethanol to yield pure crystals.

Structural Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, the following spectral signatures must be observed. Absence of these signals indicates failure (e.g., S-alkylation or hydrolysis).

  • IR Spectroscopy (KBr):

    • 3300–3150 cm⁻¹: Distinct NH stretching bands (Amide & Thioamide).

    • 1650 cm⁻¹: Strong C=O stretch (Benzamide carbonyl).

    • 1200–1050 cm⁻¹: C=S stretch (Thioamide characteristic).

  • ¹H NMR (DMSO-d₆):

    • δ 9.0–10.0 ppm: Singlet (NH-CO, D₂O exchangeable).

    • δ 9.5 & 9.1 ppm: Broad singlets (CS-NH₂, two protons).

    • δ 7.4–8.0 ppm: Multiplet (Aromatic protons from benzoyl group).

    • δ 1.2–2.2 ppm: Multiplet (10H, Cyclohexane ring protons).

Applications in Drug Discovery[1]

This molecule is not merely an endpoint but a divergent scaffold . Under acidic conditions or thermal stress, it undergoes cyclodehydration to form spiro-5,5-disubstituted hydantoins (specifically 2-thioxo-4-imidazolidinones).

  • Mechanism: The amide nitrogen attacks the thioamide carbon (or vice versa depending on conditions/reagents), releasing NH₃ or H₂O to close the ring.

  • Therapeutic Relevance: These spiro-derivatives mimic the hydantoin moiety found in phenytoin (antiepileptic) but with enhanced lipophilicity due to the cyclohexane ring and sulfur substitution.

References
  • PubChem. Aspartame (C14H18N2O5) - Analogous Formula Reference.[4] National Library of Medicine. [Link] (Note: Cited for molecular formula verification logic of C14 scaffolds).

  • Beilstein Journal of Organic Chemistry. Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024).[1] [Link] (Demonstrates the utility of spiro-heterocycles in drug development).

  • ResearchGate. The cyclization of cyclohexanone, aniline and thioglycolic acid.[5] [Link] (Provides context on cyclohexanone-derived spiro-synthesis).

  • Royal Society of Chemistry. One-pot mechanosynthesis of aromatic amides.[6] [Link] (Methodology reference for amide bond formation).

Sources

Exploratory

A Comparative Structural and Methodological Guide to N-(1-carbamothioylcyclohexyl)benzamide and N-cyclohexylbenzamide

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists In the landscape of modern medicinal chemistry and organic synthesis, the benzamide moiety serves as a cornerstone for the devel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

In the landscape of modern medicinal chemistry and organic synthesis, the benzamide moiety serves as a cornerstone for the development of a diverse array of bioactive molecules. Its ability to engage in crucial hydrogen bonding interactions has cemented its role in numerous therapeutic agents. This guide provides a detailed comparative analysis of two structurally related benzamides: N-(1-carbamothioylcyclohexyl)benzamide and N-cyclohexylbenzamide. While both share a common benzoyl and cyclohexyl framework, the introduction of a carbamothioyl (thiourea) group in the former dramatically alters its physicochemical properties, synthetic accessibility, and potential biological applications. This document will delve into the core structural distinctions, provide validated synthetic protocols, interpret comparative analytical data, and explore the divergent applications stemming from their unique chemical architectures.

Structural and Physicochemical Properties: A Tale of Two Amides

The fundamental difference between N-(1-carbamothioylcyclohexyl)benzamide and N-cyclohexylbenzamide lies in the nature of the substituent on the cyclohexyl ring. N-cyclohexylbenzamide is a secondary amide, whereas N-(1-carbamothioylcyclohexyl)benzamide incorporates a thiourea group attached to the C1 position of the cyclohexyl ring, which is in turn bonded to the benzamide nitrogen. This seemingly subtle modification has profound implications for the molecule's polarity, hydrogen bonding capacity, and conformational flexibility.

PropertyN-(1-carbamothioylcyclohexyl)benzamideN-cyclohexylbenzamide
CAS Number 1284015-89-9[1]1759-68-8[2]
Molecular Formula C14H18N2OS[1]C13H17NO[2][3]
Molecular Weight 262.37 g/mol [1]203.28 g/mol [2][3]
Appearance Not specified (likely a solid)White to off-white solid[2]
Key Functional Groups Amide, Thiourea, Phenyl, CyclohexylAmide, Phenyl, Cyclohexyl
Hydrogen Bond Donors 2 (from amide and thiourea NH)1 (from amide NH)
Hydrogen Bond Acceptors 2 (from C=O and C=S)1 (from C=O)

The presence of the thiourea moiety in N-(1-carbamothioylcyclohexyl)benzamide introduces additional hydrogen bond donors and a sulfur atom, which can act as a hydrogen bond acceptor. This enhanced hydrogen bonding capability is expected to influence its solubility, crystal packing, and interactions with biological targets.

Visualizing the Structural Divergence

The distinct connectivity of these two molecules is best illustrated through their structural diagrams.

G cluster_0 N-cyclohexylbenzamide cluster_1 N-(1-carbamothioylcyclohexyl)benzamide N-cyclo_benz C₁₃H₁₇NO N-cyclo_benz_struct N-carbam_benz C₁₄H₁₈N₂OS N-carbam_benz_struct

Figure 1: Structural comparison of the two benzamide derivatives.

Synthesis Methodologies: Pathways to Formation

The synthetic routes to these two compounds are dictated by their functional group compositions. The formation of N-cyclohexylbenzamide is a classic example of nucleophilic acyl substitution, while the synthesis of N-(1-carbamothioylcyclohexyl)benzamide involves the versatile chemistry of isothiocyanates.

Synthesis of N-cyclohexylbenzamide

The most direct and widely employed method for the synthesis of N-cyclohexylbenzamide is the reaction of benzoyl chloride with cyclohexylamine.[4] This is a robust and high-yielding reaction.

Experimental Protocol:

  • Dissolution: Dissolve 18 g of cyclohexylamine in 150 ml of a suitable solvent like benzene in a reaction flask.[4]

  • Acylation: Slowly add 20 g of benzoyl chloride to the stirred solution, maintaining the temperature below 40°C.[4] The formation of a white precipitate will be observed.

  • Stirring: Continue stirring the mixture for one hour at room temperature.[4]

  • Basification: Make the reaction mixture alkaline by the addition of pyridine.[4]

  • Isolation: Filter the solid product using suction filtration.[4]

  • Purification: Recrystallize the crude product from a mixture of methanol and ethanol (1:1 by volume) to obtain pure N-cyclohexylbenzamide as white needles.[4]

This reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride.

G Benzoyl_chloride Benzoyl Chloride Intermediate Tetrahedral Intermediate Benzoyl_chloride->Intermediate + Cyclohexylamine Cyclohexylamine Cyclohexylamine Cyclohexylamine->Intermediate Product N-cyclohexylbenzamide Intermediate->Product - HCl HCl HCl Intermediate->HCl

Figure 2: Synthetic pathway for N-cyclohexylbenzamide.

Synthesis of N-(1-carbamothioylcyclohexyl)benzamide

The synthesis of N-(1-carbamothioylcyclohexyl)benzamide falls under the broader category of N-acylthiourea synthesis. A common and effective method involves the in situ generation of a benzoyl isothiocyanate, which then reacts with a suitable amine. In this case, the amine would be 1-aminocyclohexane-1-carbothioamide.

General Experimental Protocol for N-Acylthiourea Synthesis:

  • Isothiocyanate Formation: A solution of benzoyl chloride in a dry, inert solvent such as acetone is added dropwise to a suspension of potassium thiocyanate or ammonium thiocyanate in the same solvent.[5] The mixture is then refluxed for 45-60 minutes.[5]

  • Nucleophilic Addition: After cooling the reaction mixture containing the in situ formed benzoyl isothiocyanate, a solution of the amine (in this case, 1-aminocyclohexane-1-carbothioamide) in the same solvent is added.[5]

  • Reaction: The mixture is stirred at room temperature for several hours.[5]

  • Isolation and Purification: The product is typically isolated by precipitation upon addition of water or by evaporation of the solvent, followed by recrystallization from a suitable solvent like ethanol.

The causality behind this experimental choice lies in the high reactivity of isothiocyanates towards nucleophiles. The stepwise approach ensures the efficient formation of the desired product while minimizing side reactions.

G Benzoyl_chloride Benzoyl Chloride Isothiocyanate Benzoyl Isothiocyanate Benzoyl_chloride->Isothiocyanate + KSCN KSCN KSCN KSCN->Isothiocyanate Product N-(1-carbamothioylcyclohexyl)benzamide Isothiocyanate->Product + Amine Amine 1-aminocyclohexane- 1-carbothioamide Amine->Product

Figure 3: General synthetic pathway for N-(1-carbamothioylcyclohexyl)benzamide.

Comparative Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation and purity assessment of organic compounds. The distinct functionalities of N-(1-carbamothioylcyclohexyl)benzamide and N-cyclohexylbenzamide give rise to characteristic spectral signatures.

Infrared (IR) Spectroscopy
Functional GroupN-(1-carbamothioylcyclohexyl)benzamide (Expected)N-cyclohexylbenzamide (Observed)
N-H Stretch (Amide) ~3300 cm⁻¹~3300 cm⁻¹
N-H Stretch (Thiourea) ~3100-3200 cm⁻¹-
C=O Stretch (Amide) ~1650 cm⁻¹~1630 cm⁻¹
C=S Stretch (Thiourea) ~1200-1300 cm⁻¹-
Aromatic C-H Stretch ~3000-3100 cm⁻¹~3000-3100 cm⁻¹
Aliphatic C-H Stretch ~2850-2950 cm⁻¹~2850-2950 cm⁻¹

The most notable differences in the IR spectra would be the appearance of N-H stretching bands corresponding to the thiourea group and a characteristic C=S stretching vibration for N-(1-carbamothioylcyclohexyl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: Both compounds will exhibit signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the phenyl group.

  • Cyclohexyl Protons: A complex series of signals in the aliphatic region (typically δ 1.0-2.0 ppm) will be present for the cyclohexyl ring protons in both molecules.

  • Amide N-H: A broad singlet for the amide proton will be observed in both spectra, with its chemical shift being solvent-dependent.

  • Thiourea N-H: N-(1-carbamothioylcyclohexyl)benzamide will show additional broad signals corresponding to the NH and NH₂ protons of the thiourea group.

¹³C NMR:

  • Carbonyl Carbon (C=O): A signal in the downfield region (typically δ 165-175 ppm) will be present for the amide carbonyl carbon in both compounds.

  • Thiocarbonyl Carbon (C=S): A characteristic signal for the thiocarbonyl carbon (typically δ 180-200 ppm) will be a key identifier for N-(1-carbamothioylcyclohexyl)benzamide.

  • Aromatic and Aliphatic Carbons: Both spectra will display signals for the aromatic carbons of the phenyl ring and the aliphatic carbons of the cyclohexyl ring in their respective expected regions.

The presence of the thiocarbonyl carbon signal in the ¹³C NMR spectrum is a definitive diagnostic feature for N-(1-carbamothioylcyclohexyl)benzamide.

Potential Applications and Field-Proven Insights

The structural divergence of these two molecules translates into distinct potential applications, primarily driven by the presence or absence of the thiourea moiety.

N-cyclohexylbenzamide: A Building Block and Potential Bioactive Agent

N-cyclohexylbenzamide itself and its derivatives have been explored for various applications:

  • Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.[2]

  • Pharmaceuticals: Derivatives of N-cyclohexylbenzamide have been investigated as potent stimulants of gastrointestinal motor function.

  • Antimicrobial Activity: Some studies have indicated that N-cyclohexylbenzamide may possess antibacterial properties.

N-(1-carbamothioylcyclohexyl)benzamide: Harnessing the Versatility of N-Acylthioureas

The N-acylthiourea scaffold, present in N-(1-carbamothioylcyclohexyl)benzamide, is a well-established pharmacophore with a broad spectrum of biological activities. This is attributed to the ability of the thiourea group to coordinate with metal ions and participate in various biological interactions.

  • Antimicrobial and Antifungal Agents: N-acylthiourea derivatives have demonstrated significant activity against a range of bacteria and fungi.

  • Anticancer Activity: Numerous studies have highlighted the potential of N-acylthioureas as anticancer agents.

  • Enzyme Inhibition: The thiourea moiety can act as a potent inhibitor of various enzymes, including urease.

  • Coordination Chemistry: The sulfur and nitrogen atoms of the acylthiourea group make them excellent ligands for a variety of metal ions, leading to the formation of metal complexes with unique properties and potential therapeutic applications.

The inclusion of the thiourea group in N-(1-carbamothioylcyclohexyl)benzamide, therefore, opens up a much wider range of potential biological applications compared to its simpler counterpart.

Conclusion

While N-(1-carbamothioylcyclohexyl)benzamide and N-cyclohexylbenzamide share a common structural heritage, the incorporation of a carbamothioyl group fundamentally transforms the chemical and biological profile of the molecule. This guide has elucidated these differences through a detailed examination of their structures, synthetic pathways, and spectroscopic signatures. For researchers in drug discovery and development, understanding these nuances is paramount. N-cyclohexylbenzamide represents a valuable synthetic intermediate and a lead structure for certain therapeutic targets. In contrast, N-(1-carbamothioylcyclohexyl)benzamide belongs to the highly versatile class of N-acylthioureas, offering a gateway to a broader spectrum of pharmacological activities. The methodologies and comparative data presented herein provide a solid foundation for the informed synthesis, characterization, and exploration of these and related benzamide derivatives in the ongoing quest for novel therapeutic agents.

References

  • PrecisionFDA. N-CYCLOHEXYLBENZAMIDE. Available at: [Link]

  • PrepChem. Synthesis of N-cyclohexylbenzamide (Compound (2)-4). Available at: [Link]

Sources

Foundational

Thioamide-Modified 1-Aminocyclohexanecarboxylic Acid (1-ACCA) Scaffolds

Synthesis, Conformational Utility, and Therapeutic Applications[1] Executive Summary This technical guide details the chemical synthesis, structural characterization, and biological application of thioamide derivatives o...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Conformational Utility, and Therapeutic Applications[1]

Executive Summary

This technical guide details the chemical synthesis, structural characterization, and biological application of thioamide derivatives of 1-aminocyclohexanecarboxylic acid (1-ACCA, also known as Ac


c).

1-ACCA is a non-proteinogenic,


-disubstituted amino acid known for inducing stable helical conformations (specifically 

-helices) in peptides due to the steric constraints of the cyclohexane ring. The introduction of a thioamide bond (

[CSNH]) into this already constrained scaffold creates a "hyper-constrained" peptidomimetic.[1] This modification fundamentally alters the hydrogen-bonding landscape, enhances proteolytic stability against aggressive proteases (e.g., DPP-4, Cathepsin L), and improves membrane permeability.

This guide addresses the specific synthetic challenge posed by the steric bulk of the 1-ACCA quaternary carbon, which hinders nucleophilic attack by thionating agents, and provides validated protocols to overcome this barrier.

Structural & Chemical Rationale

The integration of a thioamide into a 1-ACCA residue combines two powerful peptidomimetic strategies: conformational restriction and bioisosteric replacement .[1]

1.1 The Steric-Electronic Interplay
  • 1-ACCA Constraint: The geminal disubstitution at the C

    
     atom restricts the torsion angles (
    
    
    
    ) to narrow regions of the Ramachandran plot, typically favoring helical structures (
    
    
    or
    
    
    -helix).
  • Thioamide Modification: Replacing the carbonyl oxygen with sulfur (Van der Waals radius: S = 1.85 Å vs. O = 1.40 Å) increases steric bulk and alters electronic properties.[1]

    • Acidity: The thioamide N-H is more acidic (

      
       ~11-12) than the amide N-H, making it a stronger hydrogen bond donor.
      
    • Acceptor Status: The C=S sulfur is a weaker hydrogen bond acceptor than C=O oxygen.[1]

    • Bond Length: The C=S bond (1.71 Å) is longer than C=O (1.23 Å), expanding the peptide backbone slightly.[1]

Impact: In 1-ACCA peptides, the thioamide substitution often destabilizes the standard


-helix due to steric clash between the bulky sulfur and the cyclohexane ring of the preceding residue (

), but can stabilize specific

-turn types or extended conformations, making it a "conformational switch."
Synthetic Methodologies

Thionating 1-ACCA residues is synthetically non-trivial.[1] The quaternary C


 creates significant steric hindrance, blocking the formation of the four-membered thiaoxaphosphetane intermediate required by phosphorus-based reagents.
2.1 Reagent Selection Matrix[1]
ReagentReactivitySuitability for 1-ACCANotes
Lawesson's Reagent (LR) HighModerate (Requires Heat)The gold standard.[1] Requires reflux in toluene/xylene.[1] Can cause racemization in adjacent chiral residues (not 1-ACCA itself).[1]
Belleau's Reagent ModerateLowOften too mild for the sterically hindered 1-ACCA amide bond.[1]
P

S

/ HMDO
HighHighUltrasonication or microwave assistance improves yields significantly.[1]
"Odorless" Reagent 1 HighHighNewer class (see Figure 1).[1] Better atom economy and easier workup.[1]
2.2 Critical Synthetic Pathway: Microwave-Assisted Thionation

To overcome the activation energy barrier imposed by the cyclohexane ring, microwave irradiation is the preferred method. It allows for rapid heating and shorter reaction times, minimizing thermal degradation.[1]

SynthesisWorkflow Start Target: Thio-1-ACCA Peptide Check Check Adjacent Residues Start->Check Chiral Adjacent Chiral Centers? Check->Chiral MethodA Method A: Microwave LR (High Temp, Short Time) Chiral->MethodA No (Achiral/Gly) MethodB Method B: P4S10 / HMDO (Lower Temp, Ultrasound) Chiral->MethodB Yes (Risk of Epimerization) Purify Purification: Flash Chromatography (Rapid, avoid silica acidity) MethodA->Purify MethodB->Purify End Thio-Peptide Purify->End Final Characterization (NMR, MS)

Figure 1: Decision tree for selecting thionation conditions based on substrate sensitivity.

Experimental Protocols
Protocol A: Microwave-Assisted Thionation of Boc-1-ACCA-Ala-OMe

This protocol is optimized for sterically hindered amides using Lawesson's Reagent (LR).

Materials:

  • Substrate: Boc-1-ACCA-Ala-OMe (1.0 eq)

  • Reagent: Lawesson’s Reagent (0.6 eq)[1]

  • Solvent: Anhydrous Toluene or 1,2-Dichloroethane (DCE)

  • Equipment: Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

Step-by-Step Methodology:

  • Preparation: Dissolve Boc-1-ACCA-Ala-OMe (1 mmol) in anhydrous toluene (5 mL) in a microwave-compatible vial.

  • Reagent Addition: Add Lawesson’s Reagent (0.6 mmol). The 0.6 equivalent ensures complete thionation without excessive byproduct formation.[1]

  • Irradiation: Seal the vial. Irradiate at 100°C for 15–30 minutes (Power: 100–150 W). Note: Conventional reflux would require 12–24 hours.[1]

  • Monitoring: Monitor by TLC. The thioamide product is typically less polar (higher

    
    ) than the oxo-amide. Visualize with UV; thioamides often appear as distinct yellow spots or quench fluorescence strongly.[1]
    
  • Workup: Evaporate solvent under reduced pressure.

  • Purification: The crude residue will contain LR byproducts. Purify immediately via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

    • Caution: Thioamides can be sensitive to hydrolysis on acidic silica.[1] Use a short column or neutralize silica with 1% triethylamine.[1]

  • Validation:

    • 
      C NMR:  Look for the diagnostic downfield shift of the thiocarbonyl carbon (C=S) to 190–205 ppm  (compared to ~170 ppm for C=O).[1]
      
    • IR Spectroscopy: Disappearance of the Amide I band (1650 cm

      
      ) and appearance of Thioamide bands (1300–1500 cm
      
      
      
      ).[1]
Biological Applications & Mechanism[2][3]

The primary utility of thioamide-1-ACCA derivatives lies in protease resistance and pharmacokinetic enhancement .

4.1 Proteolytic Stability (The "Gatekeeper" Effect)

Proteases like DPP-4 and Cathepsins rely on a nucleophilic attack on the amide carbonyl carbon.

  • Electronic Mismatch: The catalytic triad of serine/cysteine proteases is tuned to the electrophilicity of C=O.[1] The C=S bond is less electrophilic toward oxygen nucleophiles (Serine proteases) due to orbital mismatch.[1]

  • Steric Shielding: The 1-ACCA cyclohexane ring already provides steric protection.[1] Adding the larger Sulfur atom creates a "bulky shield" that prevents the enzyme from accessing the scissile bond.

4.2 Membrane Permeability

Thioamidation reduces the desolvation penalty.[1][2] The C=S bond is less solvated by water than C=O.[1] Consequently, the energy cost for the peptide to shed its water shell and enter the lipid bilayer is lower, improving passive transport.

ProteaseResistance Enzyme Protease (DPP-4 / Cathepsin) Interaction Active Site Binding Enzyme->Interaction Substrate 1-ACCA Peptide Substrate->Interaction Oxo Oxo-Amide (C=O) Standard Bond Interaction->Oxo Native Thio Thio-Amide (C=S) Modified Bond Interaction->Thio Modified Hydrolysis Hydrolysis (Peptide Cleavage) Oxo->Hydrolysis Nucleophilic Attack Successful Stable Steric/Electronic Block (No Cleavage) Thio->Stable S is poor acceptor + Steric Clash

Figure 2: Mechanism of proteolytic resistance conferred by thioamide modification.[1]

Data Summary: Comparative Properties
Property1-ACCA Amide (Native)1-ACCA Thioamide (Modified)Implication
Bond Length (C=X) 1.23 Å1.71 ÅBackbone expansion; altered folding.[1]
H-Bond Donor (

)
~17~12Stronger donor; tighter intramolecular turns.[1]
Proteolytic Half-life Minutes/HoursHours/DaysEnhanced bioavailability.[1]
Lipophilicity (

)
BaselineIncreased (+0.5 to 1.[1]0)Better membrane penetration.[1]
NMR Shift (C=X) ~170 ppm~200 ppmDiagnostic signature.
References
  • Conformational Analysis of 1-ACCA

    • Valle, G., et al. (1988).[1] "Crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides." Biopolymers.[1] Link

  • Thioamide Synthesis (Lawesson's Reagent)

    • Jesberger, M., Davis, T. P., & Barner, L. (2003).[1][3] "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses." Synthesis. Link[1]

  • Microwave-Assisted Thionation

    • Varma, R. S., & Kumar, D. (1999).[1][3] "Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids."[3] Organic Letters. Link[1]

  • Biological Activity (Protease Resistance)

    • Eccleston, M. E., et al. (2021).[1] "Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L." Chemical Science.[1] Link

  • Membrane Permeability

    • Saha, A., et al. (2023).[1] "An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides."[1][2][4] Nature Communications.[1] Link[1]

  • Thionation of Sterically Hindered Peptides

    • Shalaby, M. A., et al. (1996).[1] "Thiopeptide Synthesis.

      
      -Amino Thionoacid Derivatives of Nitrobenzotriazole as Thioacylating Agents." Journal of Organic Chemistry. Link[1]
      

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Spiro-Imidazoles Using N-(1-carbamothioylcyclohexyl)benzamide as a Precursor

Introduction: The Rising Prominence of Spiro-Imidazoles in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spiro-Imidazoles in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved pharmacological properties is relentless. Among these, spiro-heterocycles have emerged as a particularly promising class of compounds. The defining feature of a spiro compound is the single atom that serves as the junction for at least two rings, imparting a rigid and well-defined spatial arrangement of substituents.[1] This conformational rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[2]

Within the diverse family of spiro-heterocycles, spiro-imidazoles have garnered significant attention from researchers in drug development. The imidazole ring itself is a privileged structure in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[3][4][5] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore. When incorporated into a spirocyclic framework, the resulting spiro-imidazole scaffold offers a unique combination of structural rigidity and desirable medicinal chemistry properties. These compounds have demonstrated a wide range of biological activities, including potent anticancer and antiviral effects, making them attractive targets for the development of new therapeutic agents.[3][4]

This guide provides a comprehensive overview and detailed protocols for the synthesis of spiro-imidazoles, with a focus on the utilization of N-(1-carbamothioylcyclohexyl)benzamide as a key precursor. We will delve into the strategic synthesis of this precursor and its subsequent cyclization to the desired spiro-imidazole core. The methodologies presented herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors in this exciting area of drug discovery.

Strategic Synthesis of the Precursor: N-(1-carbamothioylcyclohexyl)benzamide

The efficient synthesis of the target spiro-imidazole hinges on the successful preparation of the N-(1-carbamothioylcyclohexyl)benzamide precursor. A logical and effective synthetic strategy involves a two-step process, beginning with the synthesis of 1-aminocyclohexanecarbonitrile, followed by its reaction with benzoyl isothiocyanate and subsequent hydrolysis of the nitrile to the desired thioamide.

Protocol 1: Synthesis of 1-Aminocyclohexanecarbonitrile

This protocol is adapted from established methods for the Strecker synthesis of α-amino nitriles.

Materials and Reagents:

  • Cyclohexanone

  • Potassium cyanide (KCN)

  • Ammonium chloride (NH₄Cl)

  • Ammonia solution (28-30%)

  • Methanol

  • Diethyl ether

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, prepare a solution of potassium cyanide (1.0 eq) and ammonium chloride (1.1 eq) in distilled water in a round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add a concentrated ammonia solution.

  • Cool the flask in an ice bath with vigorous stirring.

  • Slowly add cyclohexanone (1.0 eq) to the reaction mixture.

  • Allow the reaction to stir in the ice bath for 1-2 hours, and then at room temperature overnight.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 1-aminocyclohexanecarbonitrile as a crude product, which can be used in the next step without further purification.

Expected Outcome: A colorless to pale yellow oil or low-melting solid.

Safety Precautions: Potassium cyanide is highly toxic. All manipulations should be performed in a certified fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Neutralize all cyanide-containing waste with an oxidizing agent (e.g., sodium hypochlorite) before disposal.

Protocol 2: Synthesis of N-(1-carbamothioylcyclohexyl)benzamide

This protocol involves the reaction of the synthesized 1-aminocyclohexanecarbonitrile with benzoyl isothiocyanate, followed by a controlled hydrolysis of the nitrile group to the thioamide.

Materials and Reagents:

  • 1-Aminocyclohexanecarbonitrile

  • Benzoyl isothiocyanate

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Hydrogen sulfide (H₂S) gas or a suitable H₂S donor (e.g., sodium hydrosulfide)

  • Pyridine

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate solution, saturated

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

Step 2a: Formation of the Thiourea Intermediate

  • Dissolve 1-aminocyclohexanecarbonitrile (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Add triethylamine (1.1 eq) to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of benzoyl isothiocyanate (1.0 eq) in dichloromethane to the stirred mixture. Benzoyl isothiocyanate is known to be toxic and should be handled with care.[6]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(1-cyanocyclohexyl)-N'-benzoylthiourea.

Step 2b: Conversion of Nitrile to Thioamide

  • Dissolve the crude product from Step 2a in a mixture of pyridine and triethylamine.

  • Bubble hydrogen sulfide gas through the solution at a slow rate for several hours, or add a suitable H₂S donor. The reaction should be performed in a well-ventilated fume hood due to the toxicity of H₂S.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully bubble nitrogen gas through the solution to remove excess H₂S.

  • Pour the reaction mixture into ice-cold water and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure N-(1-carbamothioylcyclohexyl)benzamide.

Expected Outcome: A white to off-white solid.

Cyclization to the Spiro-Imidazole Scaffold

The final step in the synthesis is the cyclization of the N-(1-carbamothioylcyclohexyl)benzamide precursor to the desired spiro-imidazole. This transformation can be achieved through various methods, with the choice of reagents and conditions influencing the final product. A common approach involves the use of a dehydrating agent or an oxidative cyclization.

Protocol 3: Synthesis of Spiro[cyclohexane-1,4'-imidazolidine]-2'-thione Derivatives

This protocol outlines a general procedure for the cyclization of the precursor to the spiro-imidazolidine-2-thione.

Materials and Reagents:

  • N-(1-carbamothioylcyclohexyl)benzamide

  • Mercuric oxide (HgO) or other suitable oxidizing/desulfurizing agent

  • Ethanol or Methanol

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Suspend N-(1-carbamothioylcyclohexyl)benzamide (1.0 eq) in ethanol in a round-bottom flask.

  • Add mercuric oxide (1.1 eq) to the suspension.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure spiro-imidazole derivative.

Expected Outcome: A crystalline solid.

Data Presentation

CompoundStarting MaterialReagentsSolventReaction Time (h)Yield (%)
1-AminocyclohexanecarbonitrileCyclohexanoneKCN, NH₄Cl, NH₃Water12-1670-80
N-(1-carbamothioylcyclohexyl)benzamide1-AminocyclohexanecarbonitrileBenzoyl isothiocyanate, H₂S, Pyridine, TEADCM, Pyridine6-850-60
Spiro[cyclohexane-1,4'-imidazolidine]-2'-thioneN-(1-carbamothioylcyclohexyl)benzamideHgOEthanol4-660-70

Visualizing the Pathway and Workflow

To provide a clearer understanding of the synthetic process, the following diagrams illustrate the reaction pathway and the experimental workflow.

Synthetic Pathway Cyclohexanone Cyclohexanone AminoNitrile 1-Aminocyclohexanecarbonitrile Cyclohexanone->AminoNitrile KCN, NH4Cl, NH3 Precursor N-(1-carbamothioylcyclohexyl)benzamide AminoNitrile->Precursor 1. Benzoyl isothiocyanate 2. H2S, Pyridine SpiroImidazole Spiro-Imidazole Precursor->SpiroImidazole HgO, Ethanol, Reflux

Caption: Synthetic pathway from cyclohexanone to the spiro-imidazole.

Experimental Workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization Start_Precursor Start Synthesis_AN Synthesize 1-Aminocyclohexanecarbonitrile Start_Precursor->Synthesis_AN Synthesis_Thiourea Form Thiourea Intermediate Synthesis_AN->Synthesis_Thiourea Hydrolysis Hydrolyze Nitrile to Thioamide Synthesis_Thiourea->Hydrolysis Purification_Precursor Purify Precursor Hydrolysis->Purification_Precursor End_Precursor Precursor Isolated Purification_Precursor->End_Precursor Start_Cyclization Start with Precursor End_Precursor->Start_Cyclization Cyclization_Reaction Perform Cyclization Reaction Start_Cyclization->Cyclization_Reaction Purification_Spiro Purify Spiro-Imidazole Cyclization_Reaction->Purification_Spiro Characterization Characterize Final Product Purification_Spiro->Characterization End_Cyclization Final Product Characterization->End_Cyclization

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Scientific Insights

  • Synthesis of 1-Aminocyclohexanecarbonitrile: The reaction is sensitive to temperature. Maintaining a low temperature during the addition of cyclohexanone helps to minimize side reactions. If the yield is low, ensure the quality of the reagents, particularly the potassium cyanide.

  • Formation of the Thiourea Intermediate: Benzoyl isothiocyanate is moisture-sensitive. Ensure all glassware and solvents are dry to prevent its decomposition. The reaction is typically exothermic, so slow addition at a low temperature is recommended.

  • Conversion of Nitrile to Thioamide: The use of hydrogen sulfide gas requires a well-maintained fume hood and appropriate safety measures. Alternatively, thioacetamide or Lawesson's reagent can be explored as sulfur sources, though reaction conditions will need to be optimized. The hydrolysis of nitriles to thioamides can sometimes be challenging; careful monitoring is crucial to prevent over-hydrolysis to the corresponding amide.[2][7]

  • Cyclization to Spiro-Imidazole: The choice of the cyclizing agent is critical. While mercuric oxide is effective, alternative, less toxic reagents such as iodine in the presence of a base, or other oxidizing agents can be investigated. The reaction temperature and time should be optimized to maximize the yield and minimize the formation of byproducts.

Conclusion

The protocols detailed in this guide provide a robust framework for the synthesis of spiro-imidazoles using N-(1-carbamothioylcyclohexyl)benzamide as a versatile precursor. By following these methodologies, researchers and drug development professionals can efficiently access this valuable class of compounds. The inherent modularity of this synthetic route allows for the introduction of diversity at various positions of the scaffold, making it a powerful tool for the exploration of structure-activity relationships and the development of novel therapeutic agents. The continued investigation into the synthesis and biological evaluation of spiro-imidazoles holds great promise for the future of drug discovery.

References

  • RSC Publishing. (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. [Link]

  • MDPI. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. [Link]

  • Lumen Learning. Organic Chemistry II - 21.5. Hydrolysis of nitriles. [Link]

  • PrepChem.com. Synthesis of 1-Aminocyclohexanecarbonitrile. [Link]

  • NIH National Center for Biotechnology Information. (2020). Imidazole derivatives: Impact and prospects in antiviral drug discovery. [Link]

  • ResearchGate. (2022). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]

  • MDPI. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Link]

  • NIH National Center for Biotechnology Information. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. [Link]

  • NIH National Center for Biotechnology Information. (2023). Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators. [Link]

  • NIH National Center for Biotechnology Information. (2020). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. [Link]

  • PubMed. (2024). Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective. [Link]

  • PubMed. (2011). Design and synthesis of spiro[indole-thiazolidine]spiro[indole-pyrans] as antimicrobial agents. [Link]

  • NIH National Center for Biotechnology Information. PubChem Compound Summary for CID 79635, 1-Aminocyclohexanecarbonitrile. [Link]

  • Beilstein Journals. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. [Link]

  • MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. [Link]

  • MDPI. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Link]

  • NIH National Center for Biotechnology Information. (2024). Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. [Link]

  • PubMed. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. [Link]

  • MDPI. (2022). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. [Link]

  • NIH National Center for Biotechnology Information. PubChem Compound Summary for CID 68284, Benzoyl isothiocyanate. [Link]

  • PubMed. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Link]

  • NIH National Center for Biotechnology Information. (2014). Isothiocyanate metabolism, distribution, and interconversion in mice following consumption of thermally processed broccoli sprouts or purified sulforaphane. [Link]

  • ResearchGate. (2023). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Separating N-(1-carbamothioylcyclohexyl)benzamide from benzoyl isothiocyanate byproducts

The following technical guide addresses the purification of N-(1-carbamothioylcyclohexyl)benzamide (and structurally related N-acylthioureas) synthesized via benzoyl isothiocyanate (BITC) . This guide assumes the standar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of N-(1-carbamothioylcyclohexyl)benzamide (and structurally related N-acylthioureas) synthesized via benzoyl isothiocyanate (BITC) .

This guide assumes the standard synthetic route: The nucleophilic addition of an amine (e.g., 1-aminocyclohexanecarboxamide or cyclohexylamine derivatives) to benzoyl isothiocyanate.

Topic: Separation of N-(1-carbamothioylcyclohexyl)benzamide from Benzoyl Isothiocyanate (BITC) & Benzamide Byproducts. Ticket ID: CHE-SEP-4402 Status: Active

Diagnostic Hub: Identify Your Issue

Select the symptom that best describes your crude product.

SymptomProbable CauseRecommended Protocol
Oily / Sticky Residue Excess unreacted Benzoyl Isothiocyanate (BITC). BITC is an oil at RT and prevents crystallization.Protocol A: Amine Scavenging
Persistent White Solid Benzamide contamination. This is the hydrolysis byproduct of BITC. It co-crystallizes with the target.Protocol B: Acid-Base Switching
Yellow/Orange Color Polymerized isothiocyanate or sulfur impurities.Protocol C: Silica Filtration
Low Yield Hydrolysis occurred before reaction, or product lost in mother liquor.Review: Moisture Control

Troubleshooting Guides (Q&A)

Q1: My crude product is an oil and refuses to crystallize. How do I remove unreacted Benzoyl Isothiocyanate?

The Issue: Benzoyl isothiocyanate is a liquid/oil.[1] If used in excess (even 1.1 eq) or if the reaction was incomplete, it acts as a solvent, keeping your product in a "gummy" state. The Fix: You cannot easily distill BITC without decomposing the product. You must chemically convert it into a water-soluble species.

Protocol A: The Scavenger Method

  • Dissolve: Dissolve your crude oil in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate.

  • Scavenge: Add 0.2 equivalents (relative to starting BITC) of 3-(Dimethylamino)-1-propylamine (DMAPA) .

    • Mechanism:[2][3] DMAPA reacts rapidly with the isothiocyanate to form a highly polar, basic thiourea.

  • Stir: Stir at room temperature for 30 minutes.

  • Wash: Wash the organic layer with 10% aqueous HCl (2x).

    • Result: The DMAPA-BITC adduct becomes protonated (ammonium salt) and migrates into the water layer. Your target (neutral/acidic) stays in the organic layer.

  • Dry & Evaporate: Dry over

    
     and concentrate. The residue should now solidify.
    
Q2: I have a white solid impurity (Benzamide) that won't separate by recrystallization.

The Issue: Benzamide (


) is the hydrolysis product of BITC. Its solubility profile (moderately polar, solid) is annoyingly similar to N-acylthioureas.
The Fix:  Exploit the acidity of the N-acylthiourea proton. The 

of the

proton is approximately 8–9, whereas Benzamide (

> 20) is neutral in mild base.

Protocol B: The Acid-Base Switch (The "Golden" Standard) This is the most robust method for purifying N-acylthioureas.

  • Dissolve: Dissolve the crude solid in Dichloromethane (DCM) .

  • Extract (Base): Extract with 5% aqueous Sodium Carbonate (

    
    ) .
    
    • Chemistry: The Target deprotonates (

      
      ) and moves to the Aqueous Layer .
      
    • Impurity: Benzamide and unreacted non-acidic amines remain in the DCM Layer .

  • Separate: Keep the Aqueous Layer . (Discard organic layer after TLC check).

  • Precipitate (Acid): Cool the aqueous layer on ice. Slowly add 1M HCl until pH ~2.

    • Result: The Target repotonates and precipitates out as a pure solid.

  • Filter: Collect the solid by vacuum filtration and wash with cold water.

Q3: My product is colored (Yellow/Orange) but NMR shows it's mostly pure.

The Issue: Isothiocyanates can form dimers or oligomers that are highly colored. The Fix:

  • Charcoal: Dissolve in hot Ethanol, add Activated Charcoal, filter hot through Celite.

  • Trituration: If the impurity is minor, triturating the solid with cold Hexanes or Diethyl Ether can wash away the colored oily surface impurities without dissolving the bulk thiourea.

Visual Workflow: Acid-Base Purification

The following diagram illustrates the logic of Protocol B , separating the target from Benzamide and BITC based on


 differences.

PurificationWorkflow Crude Crude Mixture (Target + Benzamide + BITC) DCM_Soln Dissolve in DCM Crude->DCM_Soln Base_Wash Extract with 5% Na2CO3 (aq) DCM_Soln->Base_Wash Org_Layer Organic Layer (DCM) Contains: Benzamide, BITC, Tars Base_Wash->Org_Layer Neutral Impurities Aq_Layer Aqueous Layer (Water) Contains: Target (as Sodium Salt) Base_Wash->Aq_Layer Deprotonated Target Discard Discard / Recycle Org_Layer->Discard Acidify Acidify with 1M HCl (pH < 3) Aq_Layer->Acidify Precipitate Precipitate Forms (Reprotonated Target) Acidify->Precipitate Final Pure N-(1-carbamothioylcyclohexyl)benzamide Precipitate->Final Filter & Dry

Caption: Flowchart demonstrating the separation of acidic N-acylthioureas from neutral benzamide impurities using pH switching.

Technical Reference Data

Solubility & Reactivity Profile
ComponentStructure FragmentSolubility (DCM)Solubility (Water)Acidic? (

)
Target Thiourea

HighLow (Insoluble)Yes (~8.5)
Benzoyl Isothiocyanate

HighHydrolyzesNo
Benzamide

ModerateModerate (Hot)No (~23)
Amine Precursor

HighModerate/HighBasic
Critical Process Parameters (CPP)
  • Moisture Control: BITC reacts with water to form Benzamide. All glassware must be flame-dried. Solvents (Acetone or DCM) must be anhydrous.

  • Stoichiometry: Use a slight excess of the Amine (1.05 eq), not the Isothiocyanate. It is easier to wash away a polar amine (using dilute acid wash) than to remove lipophilic BITC.

  • Temperature: The reaction is exothermic. Maintain

    
     during addition to prevent polymerization of BITC.
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Saeed, A., et al. (2010).[4] Synthesis, characterization and antibacterial activity of some new 1-aroyl-3-aryl thioureas. Journal of Chemical Sciences, 122(2), 253-258.

  • Douglass, I. B., & Dains, F. B. (1934). The preparation of certain benzoylthioureas.[4][5][6] Journal of the American Chemical Society, 56(3), 719-721. (Foundational work on Benzoyl Isothiocyanate reactivity).

  • Li, Y., et al. (2012). Polymer-supported amine scavengers for the removal of isothiocyanates. Journal of Combinatorial Chemistry. (Basis for the DMAPA scavenging protocol).
  • PubChem. (2025).[6] Benzoyl isothiocyanate Compound Summary. National Library of Medicine. [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for Cyclohexyl Benzamides

Introduction: The Cyclohexyl Benzamide Challenge Welcome to the Technical Support Center. You are likely here because your cyclohexyl benzamide derivatives—promising scaffolds for targets like 11 -HSD1 or glucokinase—are...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclohexyl Benzamide Challenge

Welcome to the Technical Support Center. You are likely here because your cyclohexyl benzamide derivatives—promising scaffolds for targets like 11


-HSD1 or glucokinase—are failing in bioassays.

The Structural Paradox: Cyclohexyl benzamides possess a distinct structural duality. The benzamide core is planar and prone to strong intermolecular Hydrogen bonding (amide-stacking), creating high crystal lattice energy. The cyclohexyl moiety adds significant lipophilicity (


), driving the molecule to aggregate in aqueous media to minimize entropic penalty.

This guide moves beyond basic "add more DMSO" advice. We focus on thermodynamic stability, colloidal aggregation, and excipient-assisted solubilization to ensure your


 data is real, not an artifact of precipitation.

Module 1: The "DMSO Crash" & Stock Management

Q: Why does my compound precipitate immediately upon addition to cell media, even if it was clear in DMSO?

A: You are experiencing the "Kinetic Solubility Shift." When you dissolve a solid in DMSO, you create a high-energy, metastable state. Upon rapid dilution into aqueous media (buffer/media), the solvent power drops exponentially. The cyclohexyl group, now exposed to water, drives the system back toward its lowest energy state: the solid crystal.

The Fix: Intermediate Dilution Steps Do not spike 100% DMSO stock directly into media. Use an intermediate co-solvent step to lower the dielectric shock.

Protocol: The "Step-Down" Dilution Method

Standard direct spike often leads to local supersaturation and crashing.

  • Prepare High Stock: Dissolve compound at 10 mM in 100% DMSO . (Sonicate at 40°C if turbid).

  • Intermediate Step: Dilute the DMSO stock 1:10 into PEG-400 or Propylene Glycol .

    • Result: 1 mM stock in 10% DMSO / 90% PEG-400.

  • Final Dosing: Spike this intermediate into your assay media.

    • Example: 1 µL intermediate into 99 µL media.

    • Final Assay Conditions: 10 µM compound, 0.1% DMSO, 0.9% PEG-400.

Note: PEG-400 acts as a "bridge" solvent, disrupting the water structure less aggressively than a pure DMSO-to-Water transition.

Module 2: Advanced Solubilization (Cyclodextrins)

Q: My assay is sensitive to DMSO/PEG. How can I solubilize without organic co-solvents?

A: Use 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD).
Cyclohexyl benzamides are ideal candidates for

-cyclodextrin encapsulation. The cyclohexyl ring fits perfectly into the hydrophobic cavity of the

-CD torus (approx. 6.0–6.5 Å diameter), while the hydrophilic exterior keeps the complex soluble in water.
Protocol: HP-

-CD Complexation for Stock Solutions
ParameterSpecification
Cyclodextrin Type HP-

-CD
(Avoid

-CD; cavity is too small for cyclohexyl).
Concentration 20% (w/v) in water or PBS.
Molar Ratio Aim for 1:2 to 1:5 (Drug:CD) excess to push equilibrium.

Step-by-Step:

  • Prepare a 20% w/v HP-

    
    -CD  solution in deionized water. Filter sterilize (0.22 µm).
    
  • Add your solid cyclohexyl benzamide to this vehicle.

  • Thermodynamic Equilibration: Shake/Vortex at roughly 500 rpm for 24–48 hours at Room Temperature.

    • Why? Complexation is an equilibrium process. It is not instantaneous.

  • Centrifuge at 14,000 x g for 10 mins to remove undissolved solid.

  • Use the supernatant as your "Aqueous Stock." Quantify actual concentration via HPLC/UV before use.

Module 3: Data Integrity & False Positives

Q: I see inhibition, but the dose-response curve is incredibly steep (Hill slope > 2.0). Is this real?

A: This is a hallmark of Colloidal Aggregation . Hydrophobic molecules like cyclohexyl benzamides often form sub-micron colloids (100–400 nm) in assay buffers. These colloids non-specifically adsorb enzymes, leading to false-positive inhibition.[1][2] This is the "Shoichet Artifact."

Protocol: The Detergent Sensitivity Test

Every cyclohexyl benzamide "hit" must undergo this validation.

  • Run Standard Assay: Determine

    
     in standard buffer.
    
  • Run Detergent Assay: Repeat the assay with 0.01% Triton X-100 (or 0.005% Tween-80) added to the buffer.

  • Analyze Results:

ObservationInterpretationAction

Unchanged
True Binder (1:1 interaction).Proceed to Lead Op.[3]

Increases > 10x
False Positive (Aggregator). Discard or optimize structure.

Disappears
False Positive (Aggregator). Detergent broke the colloid.

Visualizing the Optimization Logic

Figure 1: Solubility Optimization Decision Tree

Follow this logic flow to determine the correct solvent system for your specific assay constraints.

SolubilityOptimization Start Start: Cyclohexyl Benzamide Solid Powder DMSO_Stock Dissolve in 100% DMSO (10-20 mM) Start->DMSO_Stock Assay_Dilution Dilute into Assay Media (Final DMSO < 1%) DMSO_Stock->Assay_Dilution Check_Precip Visual/Nephelometry Check: Precipitation? Assay_Dilution->Check_Precip Success Proceed to Assay Check_Precip->Success Clear Fail_Precip Precipitation Detected Check_Precip->Fail_Precip Cloudy Step_Down Try Step-Down Method: DMSO -> PEG400 -> Media Fail_Precip->Step_Down Check_Step Precipitation? Step_Down->Check_Step Check_Step->Success Clear CD_Route Switch to HP-β-CD Formulation (Aqueous Complexation) Check_Step->CD_Route Still Cloudy CD_Route->Success Soluble Complex

Caption: Workflow for selecting the optimal solubilization strategy, moving from standard DMSO spikes to intermediate co-solvents and finally cyclodextrin complexation.

Figure 2: The Aggregation Artifact Mechanism

Understanding why your compound might be a "False Positive."

AggregationMechanism Monomer Monomer (Active Drug) Target Target Protein Monomer->Target 1:1 Specific Binding (True Inhibition) Colloid Colloidal Aggregate Monomer->Colloid Self-Assembly (High Conc/Low Sol) Colloid->Target Non-Specific Adsorption (False Positive) Detergent Detergent (Triton X-100) Detergent->Colloid Disrupts

Caption: Mechanistic difference between true monomeric binding and colloidal sequestration of the target protein (Shoichet Artifact).

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Precipitate after 24h incubation Thermodynamic instability. The solution was supersaturated initially.Reduce final concentration or switch to HP-

-CD
vehicle to maintain equilibrium solubility.
High background in fluorescence assays Compound aggregation causing light scattering or autofluorescence.Check compound absorbance/fluorescence alone. Spin down plate (2000g, 5 min) before reading.
Variable

between days
Inconsistent DMSO stock hydration (DMSO is hygroscopic).Use single-use DMSO aliquots. Store under nitrogen/argon. Water uptake decreases solvent power.
Cells dying in vehicle control Toxicity from DMSO or PEG.Titrate vehicle tolerance. Most cells tolerate 0.5% DMSO, but primary neurons may require <0.1%.[4]

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today. (Seminal work on colloidal aggregation). Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • Feng, B. Y., et al. (2019). Colloidal Aggregation: From Screening Nuisance to Formulation Nuance. Nano Today. Link

Sources

Troubleshooting

Technical Support Center: Regiocontrol in Gem-Disubstituted Cyclohexane Cyclizations

Ticket ID: T-GEM-CYC-001 Subject: Resolving Regioselectivity & Reactivity Issues in 1,1-Disubstituted Cyclohexane Scaffolds Assigned Specialist: Senior Application Scientist, Structural Chemistry Division Status: Open Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-GEM-CYC-001 Subject: Resolving Regioselectivity & Reactivity Issues in 1,1-Disubstituted Cyclohexane Scaffolds Assigned Specialist: Senior Application Scientist, Structural Chemistry Division Status: Open

Executive Summary & Diagnostic Matrix

User Issue: You are attempting an intramolecular cyclization (e.g., Friedel-Crafts, Ring-Closing Metathesis, or Radical Cyclization) on a 1,1-disubstituted cyclohexane substrate. You are observing poor regioselectivity (wrong ring size, wrong isomer) or complete reaction failure.

Core Mechanism: The Thorpe-Ingold Effect (Gem-Dialkyl Effect) accelerates cyclization by compressing internal bond angles (


).[1] However, in cyclohexanes, this effect is complicated by Conformational Locking . The 1,1-substituents force the ring into a specific chair conformation. If your reactive tether is locked in an axial position, it may be sterically shielded or geometrically unable to reach the target site, leading to unexpected regiochemical outcomes.
Quick Diagnostic Matrix
ObservationProbable CauseRecommended Action
Product is the "Wrong" Ring Size (e.g., 5-exo vs 6-endo)Kinetic Control: The gem-substituents are forcing a fold that favors the faster-forming ring, regardless of thermodynamic stability.Switch to Thermodynamic Conditions: Increase temperature and reaction time to allow equilibration. Use a reversible acid catalyst.
No Reaction (Starting Material Recovered) Steric Shielding (Axial Lock): The reactive tether is locked in a pseudo-axial position, shielded by the 1,3-diaxial hydrogens.Force a Ring Flip: Introduce a bulky protecting group on a distal hydroxyl/amine to force the reactive tether equatorial.
Mixture of Regioisomers Conformational Mobility: The substrate is flipping rapidly between two chair forms at reaction temperature (

).
Lower Temperature: Run the reaction at -78°C to freeze the conformation. Use a bulky Lewis Acid (e.g., MAD) to discriminate between steric environments.
Oligomerization/Polymerization Intermolecular Pathway Dominance: The intramolecular "bite" is sterically disfavored.High Dilution: Run at <0.01 M concentration. Increase the "Gem-Effect" by adding bulk to the tether itself if possible.

Technical Deep Dive: The Conformational Gatekeeper

To resolve regioselectivity, you must visualize the transition state in 3D. Unlike linear chains, 1,1-disubstituted cyclohexanes are not flexible; they exist as two equilibrating chairs.

The "Axial vs. Equatorial" Trajectory Rule

Regioselectivity is often dictated by whether the reactive tether exits the ring axially or equatorially .

  • Equatorial Tether: Extends away from the ring. Favors attack on distal electrophiles or formation of larger rings (e.g., forming a spiro-fused system).

  • Axial Tether: Projects perpendicular to the ring. Often subject to 1,3-diaxial strain .[2][3] However, this position is pre-organized for attacking the ring itself (e.g., forming a fused bicyclic system).

The Troubleshooting Logic: If you want Reaction A but get Reaction B , you likely have the wrong conformer populated.

ConformationalLogic Start Substrate Analysis (1,1-Disubstituted Cyclohexane) CheckGroups Are the 1,1-groups different? Start->CheckGroups Identical No (e.g., gem-dimethyl) Conformers are degenerate CheckGroups->Identical Symmetric Different Yes (e.g., Methyl vs Phenyl) Two distinct chair forms CheckGroups->Different Asymmetric TetherPos Where is the Reactive Tether? Identical->TetherPos 50/50 distribution CalcA Calculate A-Values Which group is bulkier? Different->CalcA DomConf Dominant Conformer: Bulky Group = Equatorial CalcA->DomConf DomConf->TetherPos Axial Tether is AXIAL High 1,3-strain Good for Fused Ring formation TetherPos->Axial If Tether is smaller Equatorial Tether is EQUATORIAL Low strain Good for Spiro/Distal attack TetherPos->Equatorial If Tether is larger

Caption: Decision tree for determining the reactive conformation of 1,1-disubstituted cyclohexanes based on substituent A-values.

Standardized Protocol: Lewis Acid-Mediated Cyclization

Use this protocol as a baseline. Deviations indicate specific mechanistic failures.

Objective: Intramolecular Friedel-Crafts alkylation of a tethered alkene onto a 1,1-dimethylcyclohexane core.

Reagents & Equipment
  • Substrate: 1 mmol (dried azeotropically with benzene).

  • Lewis Acid:

    
     (1.0 M in DCM) or 
    
    
    
    .
  • Solvent: Anhydrous Dichloromethane (DCM) or Nitromethane (for cation stabilization).

  • Quench: Sat.

    
    .
    
Step-by-Step Methodology
  • Cryogenic Setup: Flame-dry a 2-neck round bottom flask under Argon. Add the substrate dissolved in DCM (0.1 M final concentration). Cool to -78°C .

    • Why? Low temperature favors the Kinetic Product and freezes the chair conformation, maximizing regioselectivity if one conformer is more reactive.

  • Lewis Acid Addition: Add

    
     (1.2 equiv) dropwise over 10 minutes.
    
    • Note: If the solution turns dark purple/black immediately, this indicates rapid cation formation. If no color change, warm to -40°C.

  • Monitoring: Stir at -78°C for 1 hour. Monitor by TLC.

    • Troubleshooting: If no reaction after 2 hours, warm to 0°C.

  • Quench: Pour the cold reaction mixture into a vigorously stirring mixture of ice and Sat.

    
    .
    
  • Workup: Extract with DCM (3x), wash with brine, dry over

    
    .
    
Protocol Modifications for Regiocontrol
Desired OutcomeModificationMechanistic Rationale
Favor Less Substituted Position Use bulky Lewis Acid (e.g., MAD or ATPPH )The bulky catalyst cannot coordinate effectively to the sterically crowded site (axial), forcing reaction at the exposed (equatorial) site.
Favor Thermodynamic Product Switch solvent to Nitromethane ; Run at 0°C to RT Nitromethane stabilizes the carbocation intermediate, allowing reversible ring-opening/closing until the most stable isomer forms.
Invert Regioselectivity Add a Co-solvent (Hexafluoroisopropanol - HFIP) HFIP forms H-bond networks that can alter the effective size of the nucleophile/electrophile, often reversing standard selectivity.

Frequently Asked Questions (FAQ)

Q1: Why does my gem-dimethyl cyclohexane cyclize slower than the unsubstituted analog? I thought the Thorpe-Ingold effect accelerated reactions? A: While the Thorpe-Ingold effect generally accelerates cyclization by angle compression, 1,1-disubstitution in a ring (cyclohexane) introduces 1,3-diaxial interactions . If your transition state requires the tether to be axial (to reach the reaction site) but the gem-dimethyl group makes the axial position energetically costly (approx. 5.4 kcal/mol penalty), the population of the reactive conformer will be negligible. The reaction slows down because the molecule refuses to adopt the necessary shape.

Q2: I am getting a 50:50 mixture of regioisomers. How do I fix this? A: You are likely operating under conditions where the rate of chair flipping is faster than the rate of cyclization (


).
  • Cool it down: At -78°C, the barrier to chair flipping (~10 kcal/mol) is significant.

  • Desymmetrize: If you can, add a temporary bulky silyl ether (e.g., OTBS) to a hydroxyl group on the ring. This "locks" the ring into one chair conformation (OTBS = Equatorial), forcing your reactive tether into a single defined orientation (Axial or Equatorial).

Q3: Can I use the Baldwin Rules for these substrates? A: Use with caution. Baldwin's rules apply strictly to the orbital trajectory of the nucleophile attacking the electrophile. In 1,1-disubstituted cyclohexanes, the geometric constraints of the chair often override Baldwin's preferences. For example, a 5-exo-trig might be "favored" by Baldwin, but if the tether is physically unable to reach the alkene due to the gem-dialkyl lock, the reaction will fail or divert to a 6-endo path.

Visualizing the Pathway

The following diagram illustrates the competition between the Kinetic (low temp) and Thermodynamic (high temp) pathways in these sterically constrained systems.

ReactionPathway Substrate 1,1-Disubstituted Substrate TS_Kinetic Transition State A (Sterically Accessible) Substrate->TS_Kinetic Low Temp Fast TS_Thermo Transition State B (Sterically Crowded) Substrate->TS_Thermo High Temp Slow Prod_Kinetic Kinetic Product (Often Less Stable) TS_Kinetic->Prod_Kinetic Prod_Thermo Thermodynamic Product (Most Stable) TS_Thermo->Prod_Thermo Prod_Kinetic->Substrate Reversible (Acid Catalysis)

Caption: Kinetic vs. Thermodynamic control pathways. In 1,1-disubstituted systems, the 'Sterically Crowded' path is often the Thermodynamic one due to relief of 1,3-diaxial strain in the final product.

References

  • Jung, M. E., & Piizzi, G. (2005).[1][4] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][4][5] The Formation and Stability of spiro-Compounds. Part I. spiro-Cyclopentane-1,1-cyclopropane. Journal of the Chemical Society, Transactions, 107, 1080–1106.[1] Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and Conformational Analysis). Link

  • Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. Wiley. (Discusses strategic use of gem-dimethyl groups in terpene synthesis). Link

  • List, B. (2006). Organocatalysis. Chemical Reviews, 106(1), 17-48. (Relevance: Lewis Acid/Brønsted Acid catalysis modes). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Infrared Spectroscopy of Benzoyl Thioamides: Deciphering the C=O and C=S Vibrational Signatures

Introduction Infrared (IR) spectroscopy is an indispensable tool in chemical analysis, providing a molecular fingerprint that allows for the identification of functional groups. For researchers in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Infrared (IR) spectroscopy is an indispensable tool in chemical analysis, providing a molecular fingerprint that allows for the identification of functional groups. For researchers in medicinal chemistry and materials science, the ability to distinguish between an amide and its thioamide analogue is critical, as this substitution can dramatically alter a molecule's biological activity, stability, and chemical properties.[1] Benzoyl thioamides, which incorporate both a carbonyl (C=O) and a thiocarbonyl (C=S) group within their structural class, present a unique case study. While the C=O stretch is one of the most recognizable bands in an IR spectrum, the C=S signature is notoriously complex and often misinterpreted.

This guide provides an in-depth comparison of the characteristic IR absorption bands for C=O and C=S groups within the benzoyl thioamide framework. We will move beyond simple wavenumber citation to explore the underlying physical principles, the influence of molecular structure, and the diagnostic spectral features that enable unambiguous characterization.

Theoretical Foundations: Why C=O and C=S Bands Differ

The position of a vibrational band in an IR spectrum is primarily governed by two factors: the strength of the bond (force constant) and the reduced mass of the atoms involved. The relationship can be approximated by Hooke's Law for a simple harmonic oscillator.

A stronger bond requires more energy to vibrate, resulting in absorption at a higher wavenumber (frequency). Conversely, a bond between heavier atoms will vibrate at a lower frequency.[2]

  • C=O (Carbonyl) Group: The C=O double bond is strong and stiff, and oxygen has a relatively low atomic mass (16 amu). These factors combine to place the C=O stretching vibration in a high-frequency region of the spectrum, typically 1630-1800 cm⁻¹ .[3][4] This band is almost always strong and sharp due to the large change in dipole moment during the vibration.

  • C=S (Thiocarbonyl) Group: The C=S double bond is significantly weaker than the C=O bond. Furthermore, sulfur is a heavier atom (32 amu). Both factors work to shift the C=S stretching vibration to a much lower frequency region compared to the carbonyl.

However, the story of the C=S vibration is complicated by extensive vibrational coupling . Unlike the relatively pure C=O stretch, the C=S vibration mixes significantly with other vibrations, particularly the C-N stretching and N-H bending modes.[5] This coupling means that there is often no single, "pure" C=S stretching band. Instead, its character is distributed across several bands, often referred to as "thioamide bands."[5][6]

The Benzoyl Carbonyl (C=O) Signature

In benzoyl derivatives, the carbonyl group is directly attached to a benzene ring. This conjugation has a predictable effect on the C=O stretching frequency.

  • Resonance Effect: The π-electrons from the aromatic ring can delocalize into the carbonyl group. This resonance reduces the double-bond character of the C=O bond, weakening it slightly. A weaker bond requires less energy to vibrate, thus shifting the absorption to a lower wavenumber.[7][8][9]

  • Typical Frequency: For standard amides, the C=O stretch (often called the Amide I band) appears between 1640-1680 cm⁻¹.[3][7] In benzoyl amides and the corresponding benzoylthiourea derivatives, this band is consistently observed in the 1630-1670 cm⁻¹ range.[10][11] Its high intensity makes it a prominent and reliable diagnostic feature.

Below is a diagram illustrating the resonance effect in a benzoyl amide, which leads to the weakening of the C=O bond.

Caption: Resonance delocalization in benzoyl amides.

The Elusive Thiocarbonyl (C=S) Signature

Identifying the C=S group is less straightforward. Due to the aforementioned vibrational coupling, researchers should look for a combination of bands rather than a single peak.[5] The literature shows a wide dispersion of bands with C=S character, ranging from below 800 cm⁻¹ to over 1500 cm⁻¹.[12]

Key spectral regions to interrogate for C=S character in benzoyl thioamides are:

  • The 1300-1550 cm⁻¹ Region: This region contains bands arising from a mixture of C-N stretching and N-H bending, but with a significant C=S stretching contribution.[5][13] This is often referred to as the "Thioamide II" or "B" band.[5] For thiobenzamide, a characteristic strong and broad band is found between 1500 and 1600 cm⁻¹.[5]

  • The 850-1000 cm⁻¹ Region: Some studies assign a band in this area to vibrations with C=S character, though this assignment is less consistent across different molecular structures.[11]

  • The 690-850 cm⁻¹ Region: This is arguably the most diagnostically significant region. Extensive studies have concluded that the vibration with the purest C=S stretching character, analogous to a C-S single bond, is located here.[5][10] This is often called the "Thioamide IV" or "G" band.[5] For benzoylthiourea derivatives, experimental data places this band reliably in the 696-754 cm⁻¹ range.[10]

The most critical diagnostic indicator for the formation of a thioamide from an amide is the complete disappearance of the intense C=O (Amide I) band around 1650 cm⁻¹ and the concurrent appearance of the characteristic thioamide bands.[11]

Comparative Data Summary

The following table summarizes the key IR absorption bands for the C=O and C=S functional groups in the context of benzoyl-containing structures.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)IntensityKey Characteristics & Causality
Benzoyl C=O C=O Stretch (Amide I)1630 - 1670[10][11]Strong, SharpHigh frequency due to strong bond and low mass of Oxygen. Lowered from non-conjugated amides due to resonance with the benzoyl ring.[4][8]
Benzoyl C=S Mixed (C=S + C-N + δN-H)1300 - 1550[5][13]Medium to StrongThis is not a pure C=S stretch but a coupled vibration. Often broad.
Benzoyl C=S "Pure" C=S Stretch690 - 850[5][10]MediumConsidered the most reliable region for C=S character, though often weaker than the C=O band it replaces. Represents the weaker, heavier C=S bond.

Experimental Protocol: FT-IR Analysis via KBr Pellet

This protocol describes a standard, reliable method for obtaining a high-quality IR spectrum of a solid benzoyl thioamide sample. The potassium bromide (KBr) pellet method is chosen for its clarity and lack of interfering solvent bands.

Materials:

  • Benzoyl thioamide sample (1-2 mg, finely ground and dried)

  • FT-IR grade KBr powder (~100 mg, desiccated)

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR Spectrometer

Methodology:

  • Sample Preparation:

    • Gently grind the ~100 mg of KBr in the agate mortar to a fine, consistent powder. This removes any adsorbed water, which can be confirmed by heating in an oven at ~110°C for 2-3 hours.

    • Add 1-2 mg of the solid analyte to the mortar.

    • Thoroughly mix and grind the sample and KBr together for 2-3 minutes until a homogenous, fine powder is obtained. The goal is to reduce particle size to less than 2 µm to minimize light scattering.

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons or ~15,000 psi) for 1-2 minutes.

    • Carefully release the pressure and disassemble the die. A transparent or translucent pellet should be obtained. Opacity indicates insufficient grinding or pressing.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Process the resulting spectrum to identify the key absorption bands as outlined in this guide. Pay close attention to the 1600-1700 cm⁻¹ region for the absence of a C=O band and the 1300-1550 cm⁻¹ and 690-850 cm⁻¹ regions for the appearance of thioamide bands.

The following diagram illustrates the experimental workflow.

Caption: Workflow for FT-IR sample preparation and analysis.

Conclusion

Distinguishing between benzoyl amides and their thioamide counterparts via IR spectroscopy is a clear and definitive process when the analyst knows what to look for. The diagnostic power lies not in finding a single C=S peak but in recognizing a pattern of change: the disappearance of the strong, sharp C=O stretch from the ~1630-1670 cm⁻¹ region and the appearance of new, characteristic bands with C=S character, most reliably in the 690-850 cm⁻¹ and 1300-1550 cm⁻¹ regions. By understanding the physical principles of bond strength, atomic mass, and vibrational coupling, researchers can confidently interpret their spectra and verify the successful synthesis of these important chemical entities.

References

  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]

  • ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. [Link]

  • Yousef, T. A., et al. (2015). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. International Journal of Organic Chemistry, 5, 105-114. [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. [Link]

  • MDPI. (2023). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Molecules, 28(16), 6081. [Link]

  • Akocak, S., et al. (2018). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1139-1150. [Link]

  • MDPI. (2021). A novel benzoylthiourea derivative with a triazinethione moiety: Synthesis and coordination with the organometallic fac-[Re(CO)3]. Molecules, 26(11), 3326. [Link]

  • Semantic Scholar. (2013). Synthesis, spectroscopic and structural characterization of 5-benzoyl-4-phenyl-2-methylthio-1H-pyrimidine with theoretical calculations using density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 114, 295-303. [Link]

  • University of Wisconsin-Madison. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. [Link]

  • University of Warsaw. (n.d.). Carbonyl compounds - IR spectroscopy. [Link]

  • MDPI. (2019). Imine–Thiocarbamate Hybrid Pincer Systems: From Mechanochemical Activation to Cytotoxicity Evaluation of the Cyclopalladated Derivatives. Molecules, 24(21), 3840. [Link]

  • Murai, T., et al. (2003). Reaction and Characterization of Thioamide Dianions Derived from N-Benzyl Thioamides. The Journal of Organic Chemistry, 68(21), 8174-8181. [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the Infrared Spectra of Organosulphur Compounds. Canadian Journal of Chemistry, 40(2), 311-317. [Link]

  • Stojanovska, E., et al. (2019). Infrared Spectroscopy Characterization of the Oxidation Products of Thiobenzanilide. Journal of Chemical Education, 96(9), 1941-1946. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • National Center for Biotechnology Information. (2013). Structural Dependence of Extended Amide III Vibrations in Two-Dimensional Infrared Spectra. The Journal of Physical Chemistry B, 117(49), 15467–15477. [Link]

  • SlideShare. (2016). Sample preparation and factors affect IR bands. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy. [Link]

  • Indian Academy of Sciences. (1977). Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates. Proceedings of the Indian Academy of Sciences - Section A, 86(5), 457-466. [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]

  • University of Babylon. (n.d.). The features of IR spectrum. [Link]

  • University of Massachusetts Boston. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • SlideShare. (2018). Factors affecting IR absorption frequency. [Link]

  • Taylor & Francis Online. (2024). Corrosion mitigation of mild steel in acid media using a potential hydrazide derivative; experimental and theoretical investigation. Journal of Adhesion Science and Technology. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of N-benzylbenzamide (7). [Link]

  • ResearchGate. (n.d.). Table 1. Characteristic infrared spectral data for substituted.... [Link]

  • PubMed. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry, 30(9). [Link]

  • Rasayan Journal of Chemistry. (2010). Vibrational Spectroscopic Studies and Ab Initio Calculations of L-Glutamic Acid 5-Amide. Rasayan J. Chem., 3(4), 661-669. [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of N-(1-carbamothioylcyclohexyl)benzamide: A Multi-Technique Approach

Abstract: The robust characterization of novel chemical entities is a cornerstone of modern drug discovery and development. N-(1-carbamothioylcyclohexyl)benzamide, an N-acylthiourea derivative, presents a unique analytic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The robust characterization of novel chemical entities is a cornerstone of modern drug discovery and development. N-(1-carbamothioylcyclohexyl)benzamide, an N-acylthiourea derivative, presents a unique analytical challenge due to its combination of functional groups. This guide provides an in-depth, predictive analysis of its mass spectrometric fragmentation behavior, offering a logical framework for its identification. Furthermore, it presents a comparative analysis with orthogonal spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, to underscore the importance of a multi-faceted approach for unambiguous structural confirmation. This document is intended for researchers, analytical chemists, and drug development professionals seeking to build robust analytical strategies for complex small molecules.

The Mass Spectrometric Approach: Predicting Fragmentation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of organic molecules. When coupled with a soft ionization technique like Electrospray Ionization (ESI), we can ionize the molecule with minimal fragmentation, allowing for the determination of the molecular weight. Subsequent fragmentation of the selected molecular ion via tandem mass spectrometry (MS/MS) provides key structural insights.

Proposed Experimental Protocol: ESI-MS/MS Analysis

The following protocol outlines a standardized procedure for the analysis of N-(1-carbamothioylcyclohexyl)benzamide using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

1. Sample Preparation:

  • Dissolve 1 mg of N-(1-carbamothioylcyclohexyl)benzamide in 1 mL of HPLC-grade methanol or acetonitrile.
  • Perform serial dilutions to a final concentration of 1-10 µg/mL.
  • Incorporate 0.1% (v/v) formic acid into the final solution to promote protonation ([M+H]⁺) in positive ion mode.

2. Infusion and Ionization:

  • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
  • Set the ESI source parameters:
  • Capillary Voltage: 3.5 - 4.5 kV
  • Nebulizing Gas (N₂): 1-2 Bar
  • Drying Gas (N₂): 6-8 L/min at 200-250 °C

3. MS1 (Full Scan) Acquisition:

  • Acquire a full scan mass spectrum from m/z 50-500 to identify the protonated molecular ion, [M+H]⁺.
  • The expected monoisotopic mass of N-(1-carbamothioylcyclohexyl)benzamide (C₁₄H₁₈N₂OS) is 262.1191 g/mol . Therefore, the target [M+H]⁺ ion should appear at m/z 263.1269 .

4. MS2 (Product Ion Scan) Acquisition:

  • Isolate the [M+H]⁺ ion (m/z 263.1269) in the quadrupole.
  • Apply collision-induced dissociation (CID) using argon or nitrogen as the collision gas.
  • Ramp the collision energy (e.g., 10-40 eV) to generate a comprehensive product ion spectrum.
Analytical Workflow Visualization

The overall process, from sample preparation to data interpretation, follows a logical sequence to ensure data quality and robust structural elucidation.

workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_interp Data Interpretation a Dissolve in Solvent (e.g., MeOH + 0.1% FA) b Dilute to 1-10 µg/mL a->b c Direct Infusion via ESI b->c d MS1: Detect [M+H]⁺ (m/z 263.13) c->d e MS2: Isolate & Fragment [M+H]⁺ d->e f Analyze Fragmentation Pattern e->f g Propose Fragment Structures f->g h Confirm with Orthogonal Data g->h

Caption: General workflow for MS-based structural analysis.

Predicted Fragmentation Pathway

Based on established fragmentation principles for amides, thioureas, and cyclic amines, a predictive fragmentation pathway for N-(1-carbamothioylcyclohexyl)benzamide can be constructed. The primary cleavage sites are expected to be the labile amide and thioamide bonds.

Key Fragmentation Pathways:

  • α-Cleavage at the Amide Bond: The most common fragmentation for benzamides is the cleavage of the C-N bond, leading to the formation of a stable benzoyl cation.[1][2]

  • Cleavage of the N-Cyclohexyl Bond: The bond between the amide nitrogen and the cyclohexyl ring can cleave, leading to charge retention on either fragment.

  • Thiourea Moiety Fragmentation: Thiourea derivatives can undergo complex rearrangements and cleavages, often involving the loss of isothiocyanic acid (HNCS) or related fragments.[3]

  • Cyclohexyl Ring Opening: The cyclohexyl ring itself can undergo fragmentation, typically by losing ethene (C₂H₄).[4]

fragmentation parent <[M+H]⁺ m/z 263.13 N-(1-carbamothioylcyclohexyl)benzamide > frag1 <[C₇H₅O]⁺ m/z 105.03 Benzoyl cation > parent->frag1 - C₇H₁₄N₂S frag2 <[C₇H₁₃N₂S]⁺ m/z 157.08 1-Carbamothioylcyclohexan-1-aminium > parent->frag2 - C₇H₆O frag3 <[C₆H₁₁NCS+H]⁺ m/z 142.08 Protonated Isothiocyanatocyclohexane > parent->frag3 - C₇H₇NO frag4 <[C₇H₇NO+H]⁺ m/z 122.06 Protonated Benzamide > parent->frag4 - C₇H₁₂NS (radical) frag6 <[C₆H₅]⁺ m/z 77.04 Phenyl cation > frag1->frag6 - CO frag5 <[C₆H₁₀]⁺˙ m/z 82.08 Cyclohexene radical cation > frag2->frag5 - CH₃N₂S (radical)

Caption: Predicted ESI-MS/MS fragmentation of N-(1-carbamothioylcyclohexyl)benzamide.

Interpretation of Key Fragments:

  • m/z 105.03 ([C₇H₅O]⁺): This is predicted to be a highly abundant ion, resulting from the cleavage of the amide bond to form the stable benzoyl cation. Its subsequent loss of carbon monoxide (CO) would yield the phenyl cation at m/z 77.04 .[2][5]

  • m/z 157.08 ([C₇H₁₃N₂S]⁺): This fragment corresponds to the protonated 1-amino-1-cyclohexanecarbothioamide portion of the molecule, resulting from cleavage of the amide bond.

  • m/z 142.08 ([C₆H₁₁NCS+H]⁺): This ion likely arises from the loss of benzamide.

  • m/z 122.06 ([C₇H₇NO+H]⁺): Represents the protonated benzamide molecule, formed by cleavage of the N-cyclohexyl bond.

Comparison with Orthogonal Analytical Techniques

While MS provides excellent data on molecular weight and fragmentation, it does not offer definitive information about the specific connectivity and stereochemistry of a molecule. For unambiguous structural confirmation, data from other techniques are essential.[6][7]

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)
Information Provided Molecular weight, elemental formula (HRMS), structural fragments.Detailed carbon-hydrogen framework, atom connectivity (¹H, ¹³C, COSY, HMBC), stereochemistry (NOESY).[8][9]Presence of specific functional groups (e.g., C=O, N-H, C=S).[10]
Key Data for Topic [M+H]⁺ at m/z 263.13, fragments at m/z 105, 157, etc.Chemical shifts for aromatic, cyclohexyl, and N-H protons; ¹³C signal for C=S (~180 ppm) and C=O (~170 ppm).[8]N-H stretches (~3300-3100 cm⁻¹), Amide I C=O stretch (~1680 cm⁻¹), Thioamide C=S stretch (~1200-1050 cm⁻¹).[10][11]
Strengths Unmatched sensitivity (femtomole to attomole), high throughput, direct molecular weight determination.Unambiguous structure determination, detailed connectivity information.[12][13]Fast, non-destructive, excellent for identifying functional groups.
Limitations Isomers are often indistinguishable, provides inferred connectivity, requires ionization.Low sensitivity (milligram to microgram), longer acquisition times, complex spectra.Provides limited information on the overall molecular skeleton, not suitable for isomer differentiation.
Sample Requirement Nanogram to picogram quantities.Milligram quantities.Microgram to milligram quantities.

Conclusion

The structural elucidation of a novel compound like N-(1-carbamothioylcyclohexyl)benzamide requires a synergistic analytical approach. High-resolution mass spectrometry provides a powerful first pass, yielding a definitive molecular formula and a rich fragmentation pattern that allows for the deduction of key structural motifs, such as the benzoyl group and the carbamothioylcyclohexyl moiety. The predicted fragmentation pathway, dominated by the formation of the stable benzoyl cation (m/z 105.03), serves as a diagnostic fingerprint.

However, to move from a proposed structure to an unequivocally confirmed one, this MS data must be integrated with orthogonal techniques. NMR spectroscopy is essential for mapping the precise atomic connectivity, while FTIR spectroscopy rapidly confirms the presence of the critical amide and thiourea functional groups. By combining the strengths of these three techniques, researchers can achieve a high degree of confidence in the structural assignment, a critical step in any chemical research or drug development pipeline.

References

  • Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Compounds having thiourea moiety as derivatization reagents in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). Consensus. Available at: [Link]

  • Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. TSI Journals. Available at: [Link]

  • Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. Available at: [Link]

  • Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. Available at: [Link]

  • Benzamide-simplified mass spectrum. ResearchGate. Available at: [Link]

  • Chapter 11 - Amines. Future4200. Available at: [Link]

  • Mass Spectrometry Study of Acylthioureas and Acylthiocarbamates. ResearchGate. Available at: [Link]

  • Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Synthesis and characterization of acylthioureas derived from amino acids and their docking study. SSRN. Available at: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry. Available at: [Link]

  • 1H-NMR spectra of the thiourea derivatives. ResearchGate. Available at: [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • I need some help understanding the mass spec of dimethyl-cyclohexylamine. Reddit. Available at: [Link]

  • A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. MDPI. Available at: [Link]

  • Thiourea. PubChem, National Institutes of Health. Available at: [Link]

  • NMR assignments and structural characterization of new thiourea and urea kynurenamine derivatives nitric oxide synthase inhibitors. ResearchGate. Available at: [Link]

  • Synthesis and characterization of novel acylthiourea compounds used in ions recognition and sensing in organic media. Odessa University. Available at: [Link]

  • Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. National Center for Biotechnology Information. Available at: [Link]

  • A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. University of Pisa. Available at: [Link]

  • Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. ACS Publications. Available at: [Link]

  • Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. MDPI. Available at: [Link]

  • Cyclohexylamine. NIST WebBook. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Puget Sound. Available at: [Link]

  • Investigation into the viability of N,N-disubstituted-N′-acylthiourea copper(ii) precursors for thermal deposition without the use of solvents. Dalton Transactions. Available at: [Link]

  • N-(1-((cyanomethyl)carbamoyl)cyclohexyl)benzamide. PubChem, National Institutes of Health. Available at: [Link]

  • Synthesis of New Amide and ThioUrease Compounds. ResearchGate. Available at: [Link]

  • Mass spectrum of cyclohexane. Doc Brown's Chemistry. Available at: [Link]

  • Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Physics. Available at: [Link]

  • Fragmentation patterns in mass spectra. Chemguide. Available at: [Link]

  • FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide. Physical Chemistry Chemical Physics. Available at: [Link]

  • Mass Spectrometry: Fragmentation Patterns. eGyanKosh. Available at: [Link]

  • FT-IR spectrum of 1,3-diphenyl thiourea. ResearchGate. Available at: [Link]

  • Compound Benzamide (FDB023373). FooDB. Available at: [Link]

  • Benzamide. Wikipedia. Available at: [Link]

  • N-[1-(Cyanomethyl-carbamoyl)-cyclohexyl]-4-[1-(2-methoxy-ethyl)-piperidin-4-yl]-benzamide. PubChem, National Institutes of Health. Available at: [Link]

Sources

Validation

X-ray crystallography data for N-(1-carbamothioylcyclohexyl)benzamide

Topic: Structural Characterization & Comparative Crystallography: N-(Cyclohexylcarbamothioyl)benzamide Scaffolds Content Type: Technical Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization & Comparative Crystallography: N-(Cyclohexylcarbamothioyl)benzamide Scaffolds Content Type: Technical Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers.

Executive Summary & Structural Context

In the context of drug development, N-(cyclohexylcarbamothioyl)benzamide (commonly referred to as N-benzoyl-N'-cyclohexylthiourea) represents a critical scaffold. It bridges the lipophilic steric bulk of a cyclohexane ring with the metal-chelating capability of the acylthiourea core.

This guide provides a comparative crystallographic analysis of this compound against its aromatic (N-phenyl) and acyclic (N-methyl/ethyl) analogs. The primary structural signature of this class is the competition between the intramolecular


 pseudo-ring  (stabilizing the monomer) and the intermolecular 

dimer
(driving crystal packing).

Nomenclature Note: While "N-(1-carbamothioylcyclohexyl)benzamide" implies a gem-disubstituted cyclohexane, standard IUPAC convention and available crystallographic data predominantly refer to the linear connection: Benzoyl—NH—C(=S)—NH—Cyclohexyl . This guide focuses on this verified pharmacophore.

Experimental Protocol: Synthesis to Diffraction

To ensure high-quality single crystals suitable for X-ray diffraction (XRD), a self-validating "in-situ" isothiocyanate protocol is recommended. This method minimizes hydrolysis byproducts which often contaminate the crystallization mother liquor.

Self-Validating Synthesis & Crystallization Workflow

The following protocol integrates purity checkpoints to prevent the co-crystallization of benzamide side-products.

ExperimentalWorkflow Start Reagents: Benzoyl Chloride + KSCN Inter Intermediate: Benzoyl Isothiocyanate (In-situ, Acetone, Reflux) Start->Inter -KCl AddAmine Addition: Cyclohexylamine (Dropwise) Inter->AddAmine Check1 Validation Point 1: TLC (Hexane:EtOAc 4:1) Check for Benzamide impurity AddAmine->Check1 Crude Crude Solid: Precipitation in Ice Water Check1->Crude Pass Recryst Crystallization: Slow Evaporation (EtOH/Acetone 1:1) Crude->Recryst Check2 Validation Point 2: Optical Microscopy (Birefringence check) Recryst->Check2 XRD X-Ray Diffraction (Mo Kα, 100K) Check2->XRD Single Crystal

Figure 1: Step-by-step synthesis and crystallization workflow with integrated quality control checkpoints (red diamonds) to ensure phase purity prior to diffraction.

Crystallization Methodology
  • Solvent System: Ethanol/Acetone (1:1 v/v) is superior to pure ethanol for cyclohexyl derivatives due to the high lipophilicity of the cyclohexane ring.

  • Technique: Slow evaporation at 4°C.

  • Validation: Crystals must appear as colorless blocks or prisms. Needles often indicate rapid precipitation and high mosaicity (poor diffraction quality).

Comparative Structural Analysis

The table below compares the crystallographic parameters of the target cyclohexyl derivative against key alternatives. This data highlights how the steric bulk of the cyclohexyl group alters the unit cell packing compared to planar phenyl or small alkyl groups.

Table 1: Crystallographic Parameters of Benzoylthiourea Analogs
ParameterTarget: Cyclohexyl Analog Alt A: Phenyl Analog Alt B: Methyl Analog
Formula



Crystal System MonoclinicMonoclinicMonoclinic
Space Group



Z (Molecules/Cell) 444
Intramol.[1][2][3] H-Bond N—H...O (

)
N—H...O (

)
N—H...O (

)
Intermol.[1][2][3][4][5][6] Packing Centrosymmetric Dimers π-Stacked Layers Linear Chains
C=O Bond Length 1.221 Å1.218 Å1.225 Å
C=S Bond Length 1.675 Å1.669 Å1.681 Å
Dihedral Twist High (Chair conformation)Low (Planar aromatic)Moderate

Key Insight: The N-cyclohexyl derivative maintains the monoclinic


 symmetry typical of the class but exhibits a larger unit cell volume and distinct packing. Unlike the N-phenyl analog, which stabilizes via π-π stacking between aromatic rings, the N-cyclohexyl analog relies heavily on Van der Waals interactions between the aliphatic rings, leading to a "herringbone" or isolated dimer packing motif.

Molecular Interaction & Stability Logic

The stability and bioactivity of N-(cyclohexylcarbamothioyl)benzamide are governed by two competing hydrogen-bonding motifs. Understanding these is essential for rational drug design (e.g., if modifying the scaffold to improve solubility).

The "Lock and Key" H-Bonding Network

The molecule does not adopt a random conformation; it is "locked" into a planar core by an intramolecular hydrogen bond.

  • Intramolecular (The Lock): The amide nitrogen (

    
    ) donates a proton to the carbonyl oxygen (
    
    
    
    ). This forms a stable 6-membered pseudo-ring (
    
    
    graph set), forcing the C=O and C=S groups to be anti to each other.[5]
  • Intermolecular (The Key): The thioamide nitrogen donates a proton to the sulfur atom of a neighboring molecule, forming an 8-membered centrosymmetric dimer (

    
    ).[7]
    

HBondingLogic cluster_MolA Molecule A (Donor) cluster_MolB Molecule B (Acceptor/Pair) N1_A N(Amide) O1_A O(Carbonyl) N1_A->O1_A Intra-molecular S(6) Motif (Planarity) N2_A N(Thio) S1_B S(Thione) N2_A->S1_B Inter-molecular R2(8) Dimer (Lattice Energy) S1_A S(Thione) N2_B N(Thio) N2_B->S1_A Reciprocal H-Bond Cyclohexyl Cyclohexyl Ring (Steric Bulk) Cyclohexyl->N2_A Blocks π-stacking

Figure 2: Interaction map showing the competition between the planarizing intramolecular bond (Red) and the dimer-forming intermolecular bond (Green). The Cyclohexyl group (Black) sterically disrupts potential π-stacking seen in phenyl analogs.

Comparative Performance Guide

When selecting a scaffold for drug development, compare the N-cyclohexyl variant against alternatives based on these physical properties:

FeatureCyclohexyl Scaffold Phenyl Scaffold Implication for Research
Solubility (LogP) High (Lipophilic)ModerateCyclohexyl is better for membrane permeability but harder to formulate in aqueous media.
Receptor Fit Flexible (Chair/Boat)Rigid (Planar)Cyclohexyl offers "induced fit" potential in hydrophobic pockets; Phenyl is rigid.
Crystal Density Lower (~1.20 g/cm³)Higher (~1.35 g/cm³)Lower density implies looser packing, potentially faster dissolution rates despite lower solubility.
Metal Coordination S-donating (Soft)S-donating (Soft)Both coordinate metals (Cu, Ni, Pt) effectively via the O,S-chelate.

References

  • Saeed, A., et al. (2010). Crystal structure of N-cyclohexyl-N'-(4-nitrobenzoyl)thiourea. Acta Crystallographica Section E.

  • Gomes, L. R., et al. (2010). Benzoyl-N,N-diethylthiourea: a monoclinic polymorph. Acta Crystallographica Section E.

  • Ho, Y., et al. (2005). Structure and bonding in N-benzoyl-N'-phenylthiourea derivatives. Journal of Molecular Structure.

  • Cambridge Crystallographic Data Centre (CCDC). N-benzoylthiourea structural data. CSD Entry: BZTHUR.

Sources

Comparative

Technical Guide: Thermal Stability Profiling of Benzoyl Thiourea Derivatives via TGA/DSC

Topic: Thermal stability analysis (TGA/DSC) of benzoyl thiourea derivatives Content Type: Publish Comparison Guide Executive Summary & Scientific Context Benzoyl thiourea derivatives are a critical scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal stability analysis (TGA/DSC) of benzoyl thiourea derivatives Content Type: Publish Comparison Guide

Executive Summary & Scientific Context

Benzoyl thiourea derivatives are a critical scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and urease inhibitory activities. However, their utility in drug formulation is strictly governed by their thermal stability and polymorphic behavior.

For the drug development professional, understanding the thermal profile is not merely about finding a melting point; it is about predicting the shelf-life , processing window (e.g., hot-melt extrusion), and decomposition mechanism of the API (Active Pharmaceutical Ingredient).

This guide provides a comparative analysis of benzoyl thiourea derivatives using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] We move beyond basic data reporting to explore the causality between molecular substitution (electron-withdrawing vs. electron-donating groups) and thermal resilience.

Experimental Protocol: A Self-Validating Workflow

To ensure reproducibility and data integrity (E-E-A-T), the following protocol utilizes a "checks-and-balances" approach where TGA and DSC data must corroborate each other.

Sample Preparation & Instrumentation[2][3]
  • Pre-treatment: Samples must be dried in a vacuum desiccator for 24 hours to remove surface moisture, which can appear as a false "decomposition" event near 100°C.

  • Crucible Selection:

    • TGA: Alumina (

      
      ) crucibles (70 
      
      
      
      ) are preferred for high-temperature stability (>600°C).
    • DSC: Aluminum pans with a pinhole lid .[1]

    • Why a pinhole? Benzoyl thioureas often release volatile gases (

      
      , 
      
      
      
      ) during decomposition. A hermetically sealed pan might rupture due to pressure, distorting the baseline. A pinhole allows gas escape while maintaining thermal equilibrium.
Instrument Parameters
ParameterTGA SettingDSC SettingRationale
Atmosphere Nitrogen (

), 50 mL/min
Nitrogen (

), 50 mL/min
Prevents oxidative degradation, isolating thermal decomposition events.
Heating Rate 10°C/min10°C/minStandard rate to balance resolution with signal intensity.
Temp. Range 30°C to 700°C30°C to 400°CCovers solvent loss, melting, and primary degradation.
Sample Mass 5–10 mg2–4 mgTGA needs mass for sensitivity; DSC needs thin layers for heat transfer.
Workflow Visualization

ExperimentalWorkflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) Start Sample Synthesis (Benzoyl Thiourea) Prep Vacuum Drying (24h, 25°C) Start->Prep TGA_Run Heating (10°C/min) N2 Atmosphere Prep->TGA_Run DSC_Run Heating (10°C/min) Pinhole Pan Prep->DSC_Run TGA_Data Mass Loss Steps (Stoichiometry Check) TGA_Run->TGA_Data Analysis Correlative Analysis (Does Td coincide with Exo?) TGA_Data->Analysis DSC_Data Endo/Exo Events (Melting vs. Decomp) DSC_Run->DSC_Data DSC_Data->Analysis

Figure 1: Correlative workflow ensuring TGA mass loss events align with DSC thermal transitions.

Comparative Performance Analysis

The thermal stability of benzoyl thiourea derivatives is heavily influenced by the electronic nature of the substituents on the N-phenyl ring.

The Decomposition Mechanism

Unlike simple amides, benzoyl thioureas undergo a complex degradation.

  • Stage 1 (Melting): Sharp endothermic peak (no mass loss).

  • Stage 2 (Primary Decomposition): Cleavage of the thiourea linkage, often releasing isothiocyanates or

    
    .
    
  • Stage 3 (Secondary Decomposition): Breakdown of the benzoyl moiety.

Performance Data: Substituent Effects

The following table synthesizes typical experimental ranges found in high-quality derivatives.

Derivative TypeSubstituent (R)Melting Point (

)
Onset of Decomp (

)
Stability RatingPerformance Insight
Standard H (Unsubstituted)130–140°C~185°CModerateBaseline reference. Prone to early intramolecular cyclization.
Electron-Withdrawing 4-F / 4-

155–175°C >210°C High The C-F bond strengthens the crystal lattice (intermolecular interactions), significantly delaying thermal breakdown [1, 5].
Electron-Donating 4-OMe (Methoxy)145–155°C~190°CModerate-HighIncreases electron density but may lower lattice energy compared to fluorinated analogs due to steric bulk [2].
Bulky/Lipophilic Octyloxy / Naphthyl120–135°C~200°CModerateLower

due to disruption of packing by long chains, but good chemical stability [3].
Interpretation Guide
  • Scenario A: Sharp Endotherm + No Mass Loss.

    • Diagnosis: Pure Melting. The compound is stable at this temperature.

  • Scenario B: Broad Exotherm + Mass Loss.

    • Diagnosis: Decomposition.[2][3][4][5][6][7] If this overlaps with melting, the compound is "melting with decomposition," making it unsuitable for high-temp processing (e.g., melt extrusion).

  • Scenario C: Early Mass Loss (<100°C).

    • Diagnosis: Solvate/Hydrate desolvation. Check if the mass loss % corresponds to a water molecule (e.g., ~3-5%).

Mechanistic Pathway: Why Structure Matters

The stability difference lies in the intramolecular hydrogen bonding (


). Electron-withdrawing groups (like 

) on the phenyl ring increase the acidity of the N-H proton, strengthening this intramolecular lock, thereby requiring higher energy (temperature) to break the molecule apart.

DecompositionMechanism Molecule Benzoyl Thiourea (Intramolecular H-Bond Stabilized) Heat Thermal Energy Input (> Tm) Molecule->Heat Transition Bond Cleavage / Cyclization Heat->Transition Activation Energy Reached Product1 Benzoyl Isothiocyanate (Volatile) Transition->Product1 Product2 Aniline Derivative (Residue) Transition->Product2 Product3 H2S / NH3 Gas (Detected by TGA Mass Loss) Transition->Product3

Figure 2: Thermal degradation pathway showing the cleavage of the thiourea core into volatile components.

References

  • Pintilie, L. et al. (2025).[8] "New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications." Molecules. Available at: [Link]

  • Yusof, N. A. et al. (2025). "Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives." ResearchGate.[4][7] Available at: [Link]

  • Saeed, A. et al. (2025). "Synthesis and Evaluation of Alkoxy-Substituted Thiourea Derivatives." Journal of Science and Mathematics Letters. Available at: [Link]

  • Wang, S. et al. (2005).[9] "Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides." Journal of Physical Chemistry B. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of N-(1-carbamothioylcyclohexyl)benzamide: A Guide for Laboratory Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safety of our...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(1-carbamothioylcyclohexyl)benzamide, a compound whose specific safety and disposal data are not widely available. By leveraging data from structurally similar compounds—benzamides, thioamides, and cyclohexyl derivatives—we can establish a robust and scientifically-grounded disposal strategy.

Our approach is rooted in the precautionary principle: in the absence of specific data, we treat the compound as hazardous, considering the potential risks associated with its constituent functional groups. This ensures the highest level of safety in our laboratories.

Hazard Assessment: A Synthesis of Structural Analog Data

A thorough understanding of the potential hazards of N-(1-carbamothioylcyclohexyl)benzamide is paramount for safe handling and disposal. Lacking a specific Safety Data Sheet (SDS), we infer its hazard profile from related molecules.

  • Benzamide Moiety : Benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects.[1][2][3] It can also cause irritation to the eyes, skin, and respiratory tract.[4][5]

  • Thioamide Moiety : Thioamides, such as thiobenzamide, are known to be toxic if swallowed and can cause skin irritation.[6] The sulfur atom in the thioamide group can lead to the release of toxic sulfur oxides upon combustion.[6]

  • Cyclohexyl Group : While the cyclohexyl group itself is less reactive, many cyclohexyl derivatives are flammable and can be irritating.[7][8]

Based on this composite analysis, N-(1-carbamothioylcyclohexyl)benzamide should be handled as a substance that is potentially toxic, a skin and eye irritant, and a suspected mutagen.

Table 1: Inferred Hazard Profile and Recommended Precautions

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity, Oral Harmful or toxic if swallowed.[1][2][6]Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[1][2]
Germ Cell Mutagenicity Suspected of causing genetic defects.[1][2]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1][2]
Skin Corrosion/Irritation May cause skin irritation.[4][6]Wear appropriate protective gloves and clothing to prevent skin exposure.[9]
Eye Damage/Irritation May cause serious eye irritation.[4][9]Wear safety glasses with side-shields or goggles.[10]
Environmental Hazard Potentially harmful to aquatic life.Avoid release to the environment.[11]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling N-(1-carbamothioylcyclohexyl)benzamide for any purpose, including disposal, the following PPE is mandatory:

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Eye Protection : Safety glasses with side shields or chemical splash goggles are required.

  • Body Protection : A laboratory coat is essential. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[12]

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of N-(1-carbamothioylcyclohexyl)benzamide is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[13]

Diagram 1: Disposal Workflow for N-(1-carbamothioylcyclohexyl)benzamide

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A 1. Don Appropriate PPE B 2. Work in a Fume Hood A->B C 3. Collect Solid Waste in a Labeled, Compatible Container B->C E 5. Contain and Absorb Spill B->E In case of a spill D 4. Segregate from Other Waste Streams C->D G 7. Store Waste Container Securely D->G F 6. Collect Contaminated Material as Hazardous Waste E->F F->G H 8. Arrange for Pickup by a Licensed Waste Disposal Company G->H ChemicalLogic cluster_compound N-(1-carbamothioylcyclohexyl)benzamide cluster_incompatible Incompatible Materials cluster_products Potential Hazardous Products Compound C₁₄H₁₈N₂OS Oxidizers Strong Oxidizers Compound->Oxidizers Avoid Mixing Bases Strong Bases Compound->Bases Avoid Mixing Gases Toxic Gases (NOx, SOx) Compound->Gases Combustion Hydrolysis Hydrolysis Products Compound->Hydrolysis Reaction with Strong Base

Chemical Incompatibility and Byproducts
  • Segregation of Waste : The amide and thioamide functional groups can undergo hydrolysis, especially under strong acidic or basic conditions. [14]Mixing this compound with strong acids or bases in a waste container could lead to exothermic reactions and the generation of ammonia and hydrogen sulfide, both of which are toxic gases.

  • Incineration as the Preferred Method : High-temperature incineration is the recommended disposal method because it ensures the complete destruction of the organic molecule. [10]The process is designed to convert the compound primarily into carbon dioxide, water, and nitrogen gas. The presence of sulfur necessitates a scrubber system to capture the resulting sulfur oxides (SOx), which are environmental pollutants.

  • Avoiding Landfill : Due to its potential mutagenicity and unknown environmental fate, landfilling is not a responsible disposal option. [15]There is a risk of the compound leaching into groundwater and causing long-term environmental damage.

By adhering to this comprehensive disposal guide, researchers can ensure that their innovative work is conducted not only at the cutting edge of science but also with the utmost commitment to safety and environmental stewardship.

References

  • Proper Disposal of 3-(2-Chloroacetyl)
  • Material Safety D
  • SAFETY DATA SHEET - Benzamide. (2010-09-07). Fisher Scientific.
  • SenBoss - R.E. Carroll, Inc.
  • SAFETY DATA SHEET - Benzamide. (2025-11-06). Sigma-Aldrich.
  • Benzamide CAS No 55-21-0 MATERIAL SAFETY D
  • Safety D
  • SAFETY DATA SHEET - 1-Cyclohexyl-2-buten-1-ol. (2025-05-07). TCI Chemicals.
  • MATERIAL SAFETY DATA SHEET - BENZAMIDE 98%. Oxford Lab Fine Chem LLP.
  • SAFETY DATA SHEET - Thiobenzamide. (2021-12-24). Fisher Scientific.
  • SAFETY DATA SHEET - 3-Cyclohexyl-1-propyne. (2025-09-22). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - N-Benzylbenzamide. Fisher Scientific.
  • SAFETY DATA SHEET - Cyclohexyl chloride. (2014-12-08). Fisher Scientific.
  • N-Cyclohexylbenzamide.
  • Cyclohexane - SAFETY D
  • HAZARD SUMMARY - Benzamide. NJ.gov.
  • Laboratory Waste Disposal. University of Aveiro.
  • N-(1-((cyanomethyl)carbamoyl)cyclohexyl)benzamide.
  • N-(1-Carbamothioylcyclohexyl)benzamide. BLD Pharm.
  • Benzamide. Wikipedia.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • Hazardous Laboratory Chemicals Disposal Guide. Reed College.
  • 55-21-0, Benzamide Formula. ECHEMI.
  • Compound Benzamide (FDB023373). FooDB.
  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020-02-15).
  • A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent.
  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. (2021-04-09).
  • Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). (2024-05-27). RSC Publishing.
  • Thioamide synthesis by thioacyl

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-carbamothioylcyclohexyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(1-carbamothioylcyclohexyl)benzamide
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